3-Methyl-3-(methylsulfanyl)butanal
Description
Properties
IUPAC Name |
3-methyl-3-methylsulfanylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-6(2,8-3)4-5-7/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLCZPCTIIRMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword for the Innovator: Understanding the Nuances of FEMA 3374
An In-depth Technical Guide to the Flavor Profile and Sensory Characteristics of FEMA 3374
Authored by: A Senior Application Scientist
To the researchers, scientists, and product developers shaping the future of food and beverages, this guide serves as a comprehensive exploration into the sensory world of FEMA 3374. We move beyond simple descriptors to provide a foundational understanding of 3-(methylthio)butanal, a flavor ingredient with a complex and versatile profile. This document is structured to provide not just the "what," but the "why" and "how"—offering insights into its chemical identity, its multifaceted sensory characteristics, and the methodologies to effectively evaluate its impact. Our goal is to empower your development process with the technical knowledge and practical application insights necessary to innovate with confidence.
Chemical Identity and Synonyms
FEMA 3374 is the designation for the chemical compound 3-(methylthio)butanal.[1][2][3] For clarity and comprehensive documentation, it is crucial to recognize its various synonyms used across scientific literature and industry documentation.
| Identifier | Value |
| FEMA Number | 3374[1][3] |
| JECFA Number | 467[1][3] |
| CAS Number | 16630-52-7[3][4] |
| Chemical Name | 3-(methylthio)butanal[1] |
| Synonyms | 3-(Methylthio)butyraldehyde, 3-methylsulfanylbutanal, Potato butyraldehyde, beta-(Methylthio)butyraldehyde[4][5] |
| Molecular Formula | C5H10OS[4] |
The Multifaceted Flavor Profile of FEMA 3374
The flavor profile of FEMA 3374 is predominantly savory.[3] It is not a singular note but rather a complex interplay of characteristics that can be leveraged to enhance a variety of food products. The primary descriptors often point towards cooked and processed flavors, making it a valuable tool in the creation of savory seasonings and finished goods.
Primary Flavor Characteristics:
-
Savory: This is the foundational flavor note of FEMA 3374.
-
Tomato: Many sources describe a distinct cooked tomato or tomato-like flavor.[4][6]
-
Cheese: A cheesy note is also a commonly reported characteristic.[4]
-
Pickled Vegetables: The flavor is strongly associated with pickled products, suggesting a briny and slightly sharp quality.[4]
Secondary and Tertiary Flavor Notes:
Beyond the primary descriptors, more subtle notes can be perceived, particularly at different concentrations. These include vegetative and slightly sulfurous undertones which contribute to its overall complexity.
Unraveling the Olfactory Dimensions: The Aroma of FEMA 3374
The aroma of FEMA 3374 is potent and complex, with a significant contribution from its sulfur-containing chemical structure. Understanding its aromatic nuances is critical for its effective application in both flavor and fragrance.
Key Aroma Descriptors:
-
Green: A general green note is often reported, which can range from fresh to a more cooked green vegetable character.[6][7]
-
Sulfurous/Vegetative: A distinct sulfurous and vegetative aroma, often compared to cabbage, is a hallmark of this compound.[6]
-
Potato: The aroma is also described as being reminiscent of potato, particularly fried potatoes.[4][6][7]
-
Fishy Nuance: Some evaluators have noted a subtle fishy undertone.[6]
The following diagram illustrates the interconnectedness of the sensory characteristics of FEMA 3374:
Caption: Interrelationship of FEMA 3374 Flavor and Aroma Profiles.
Applications in the Food and Fragrance Industry
The unique sensory profile of FEMA 3374 makes it a versatile ingredient in the development of savory food products. Its ability to impart a cooked, savory, and slightly tangy flavor makes it particularly suitable for:
-
Seasonings: It is widely used in the production of seasonings, especially for snack foods.[4]
-
Pickled Products: Its flavor profile aligns well with the desired taste of pickled vegetables.[4]
-
Fried Potatoes: It can enhance the savory and characteristic flavor of fried potato products.[4]
Protocol for Sensory Evaluation of FEMA 3374
A robust and standardized sensory evaluation protocol is essential for accurately characterizing the flavor and aroma of FEMA 3374 and for determining its optimal usage levels in various applications.
5.1. Panelist Selection and Training:
-
Selection Criteria: Panelists should be selected based on their sensory acuity, ability to describe flavors and aromas, and their familiarity with savory and sulfurous flavor profiles.
-
Training: Panelists should be trained on the key flavor and aroma attributes of FEMA 3374 using reference standards. This will ensure consistency in terminology and rating.
5.2. Sample Preparation:
-
Dilution: Due to its potency, FEMA 3374 should be evaluated in a diluted form. A common starting dilution is 0.1% in a neutral carrier such as dipropylene glycol for aroma evaluation and in deodorized water or a simple food matrix (e.g., unsalted broth) for flavor evaluation.[6]
-
Concentration Series: A series of concentrations should be prepared to evaluate the impact of dosage on the sensory profile.
5.3. Evaluation Procedure:
-
Aroma Evaluation: Panelists should first evaluate the aroma of the diluted samples by sniffing from a covered glass vial or a perfumer's strip.
-
Flavor Evaluation: For flavor assessment, panelists should taste the diluted samples and expectorate. A neutral palate cleanser (e.g., unsalted crackers, room temperature water) should be used between samples.
-
Attribute Rating: Panelists should rate the intensity of each identified flavor and aroma attribute on a structured scale (e.g., a 15-point intensity scale).
-
Data Analysis: The collected data should be statistically analyzed to determine the mean intensity ratings for each attribute and to identify any significant differences between samples.
The following diagram outlines the workflow for the sensory evaluation of FEMA 3374:
Caption: Workflow for Sensory Evaluation of FEMA 3374.
Conclusion: A Versatile Tool for Savory Creations
FEMA 3374, or 3-(methylthio)butanal, is a potent and multifaceted flavor ingredient with a distinct savory, tomato, and pickled vegetable profile, complemented by a complex green and sulfurous aroma. Its successful application hinges on a thorough understanding of its sensory characteristics and a systematic approach to its evaluation. This guide provides the foundational knowledge and practical methodologies for researchers, scientists, and product developers to effectively utilize FEMA 3374 in the creation of innovative and appealing savory products.
References
-
JECFA Evaluations-3-(METHYLTHIO)BUTANAL- - INCHEM. [Link]
-
Used in the production of seasonings 3-(Methylthio)butyraldehyde [16630-52-7] FEMA 3374. [Link]
-
FEMA Numbers : From 3251 to 3500 - The Good Scents Company. [Link]
-
potato butyraldehyde 3-(methylthio)butanal - The Good Scents Company. [Link]
-
3-(METHYLTHIO)BUTANAL | FEMA - Flavor and Extract Manufacturers Association. [Link]
-
FEMA Numbers : From 2411 to 3500 - Perflavory. [Link]
-
3-(Methylthio)butanal | C5H10OS | CID 61845 - PubChem - NIH. [Link]
Sources
- 1. JECFA Evaluations-3-(METHYLTHIO)BUTANAL- [inchem.org]
- 2. FEMA Numbers : From 3251 to 3500 [thegoodscentscompany.com]
- 3. femaflavor.org [femaflavor.org]
- 4. OEM Flavors and Fragrances FEMA 2841 CAS No. 600-14-6 2,3-Pentanedione-1 Suppliers, Factories | Runlong [runlongfragrance.com]
- 5. 3-(Methylthio)butanal | C5H10OS | CID 61845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. potato butyraldehyde [thegoodscentscompany.com]
- 7. 3-(Methylthio)butanal = 96 , FG 16630-52-7 [sigmaaldrich.com]
The Hidden Savory Potentiator: 3-Methylsulfanylbutanal in Fermented Matrices
An In-Depth Technical Guide for Flavor Chemists and Fermentation Scientists
Part 1: Executive Summary & Chemical Identity
3-Methylsulfanylbutanal (CAS: 16630-52-7), frequently referred to as 3-(methylthio)butanal or by its trivial name Potato Butyraldehyde , is a potent volatile sulfur compound (VSC) responsible for distinct savory, boiled potato, and cheesy aromatic notes in fermented foods.
While often overshadowed by its lower homologue Methional (3-methylsulfanylpropanal), 3-methylsulfanylbutanal possesses a unique sensory profile and formation mechanism that makes it a critical target for flavor modulation in aged cheeses, premium soy sauces, and specific beer styles. Unlike the malty, chocolate-like notes of 3-methylbutanal (leucine-derived), the insertion of the sulfur atom shifts the olfaction to a heavy, savory "umami-associated" aroma.
Key Technical Specifications:
-
IUPAC Name: 3-(methylsulfanyl)butanal
-
Molecular Formula: C
H OS -
Sensory Threshold: Extremely low (< 1 ppb in water; ~0.2–0.5 ppb in air).
-
Descriptors: Boiled potato, savory, onion-soup, cheesy (at high conc.), metallic (off-flavor in beer).
Part 2: Biosynthesis & Formation Mechanisms[1]
The occurrence of 3-methylsulfanylbutanal in fermented foods is rarely the result of a single direct enzymatic cleavage. Instead, it arises from a convergence of amino acid catabolism (providing the sulfur donor) and lipid/carbohydrate degradation (providing the carbon skeleton).
2.1 The Convergent Pathway (Michael Addition)
The most chemically validated pathway in complex matrices (like cheese and wine) is the Michael Addition of methanethiol to
-
Sulfur Donor Generation: Methanethiol (CH
SH) is released from L-Methionine via demethiolating enzymes (e.g., L-methionine -lyase) produced by ripening cultures like Brevibacterium linens or Geotrichum candidum. -
Carbon Skeleton Formation: Crotonaldehyde (2-butenal) is generated via:
-
Aldol condensation of acetaldehyde (common in yeast fermentation).
-
Lipid oxidation of polyunsaturated fatty acids.
-
-
The Addition: Methanethiol undergoes a nucleophilic attack on the
-carbon of crotonaldehyde.
2.2 The Ehrlich Pathway Analogue (Biotic)
In specific yeast fermentations (Saccharomyces cerevisiae), a minor route involves the transamination and decarboxylation of sulfur-containing amino acid analogues, though this is less dominant than the abiotic addition pathway.
Visualization of the Formation Pathway:
Figure 1: The convergent formation pathway of 3-methylsulfanylbutanal involving methionine catabolism and lipid oxidation intermediates.
Part 3: Occurrence Profile in Fermented Matrices
The concentration of 3-methylsulfanylbutanal is matrix-dependent and relies heavily on the "Redox Potential" of the food. It requires a reducing environment to preserve the thiol/aldehyde state without oxidizing to the acid or sulfoxide.
| Fermented Matrix | Typical Concentration | Sensory Contribution | Mechanism of Origin |
| Surface-Ripened Cheese | 5 – 50 ppb | Essential "ripe" note; boiled potato; savory depth. | B. linens activity releases MeSH; interacts with fatty acid aldehydes. |
| Aged Beer (Lager) | < 1 ppb (Trace) | Off-flavor; "Vegetable soup" or "Drains" note. | Thermal degradation of methionine during wort boiling + aging oxidation. |
| Soy Sauce / Miso | 10 – 100 ppb | Kokumi enhancer; meaty background. | Maillard reaction coupled with prolonged fermentation of soy proteins. |
| Sparkling Wine | Trace | Toasty/Yeasty complexity (Autolytic character). | Yeast autolysis releasing amino acids and sulfur precursors. |
Technical Insight: In cheese, this compound acts synergistically with Methional . While Methional provides the "base" potato/cheesy note, 3-methylsulfanylbutanal adds a "fatty" or "waxy" nuance due to its longer carbon chain, increasing the perception of creaminess and maturity.
Part 4: Analytical Methodology (Self-Validating Protocol)
Detecting 3-methylsulfanylbutanal is challenging due to its high volatility, reactivity, and low threshold. Standard GC-MS often fails due to co-elution or lack of sensitivity.
Recommended Protocol: HS-SPME-GC-SCD (Sulfur Chemiluminescence Detection)
4.1 Sample Preparation & Extraction
-
Principle: Headspace Solid Phase Microextraction (HS-SPME) minimizes matrix interference and prevents thermal artifact formation.
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The Carboxen layer is critical for trapping small, volatile sulfur species.
-
Incubation: 40°C for 30 minutes. Note: Do not exceed 50°C to prevent thermal degradation of heat-labile sulfur precursors.
4.2 Chromatographic Separation
-
Column: DB-Wax or FFAP (Polar phase).
-
Reasoning: Sulfur compounds are polar; a polar column separates them from the lipid-rich background of cheese/fermented foods.
-
-
Oven Program: 35°C (hold 5 min)
5°C/min 230°C. Slow ramp is essential to separate 3-methylsulfanylbutanal from its isomer 2-methyl-3-tetrahydrofuranthiol (if present).
4.3 Detection (The Validation Step)
-
Primary Detector: SCD (Sulfur Chemiluminescence Detector) .
-
Why: Equimolar response to sulfur allows quantification without specific standards for every unknown. It eliminates hydrocarbon noise.
-
-
Confirmation: GC-O (Olfactometry) .
-
Validation: The peak at the retention time of 3-methylsulfanylbutanal must correspond to a distinct "boiled potato" odor port event. If the peak exists but the smell is absent, the concentration is below the odor activity value (OAV).
-
Analytical Workflow Diagram:
Figure 2: Validated analytical workflow for trace detection of 3-methylsulfanylbutanal.
Part 5: References
-
The Good Scents Company. (n.d.). 3-(methylthio)butanal.[1][2][3][4][5][6][7] Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylsulfanylbutanal (Compound). National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2015). Aroma Chemicals For Savory Flavors. Retrieved from [Link]
-
TNO. (1975). Volatile Compounds in Food: Qualitative and Quantitative Data. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DE102015217876A1 - Perfume composition with odor modulator compounds and silicic acid esters to increase and prolong the fragrance intensity - Google Patents [patents.google.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. publications.tno.nl [publications.tno.nl]
- 7. ulprospector.com [ulprospector.com]
An In-depth Technical Guide to 3-(Methylthio)butanal: From Chemical Structure to Potential Applications
This technical guide provides a comprehensive overview of 3-(Methylthio)butanal, a sulfur-containing aldehyde of significant interest in flavor chemistry and as a potential synthon in specialized organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, spectral characterization, and potential applications.
Core Molecular Attributes and Physicochemical Properties
3-(Methylthio)butanal, also known by synonyms such as 3-(methylsulfanyl)butanal and potato butyraldehyde, is a chiral aldehyde that plays a crucial role in the aroma profile of various food products, most notably imparting a characteristic potato-chip-like flavor.[1][2] Its fundamental molecular and physical properties are summarized below.
Chemical Structure and Molecular Identity
The molecule consists of a four-carbon butanal chain with a methylthio (-SCH₃) group attached to the third carbon. This structure gives rise to its specific chemical reactivity and distinct organoleptic properties.
| Identifier | Value | Source |
| IUPAC Name | 3-(methylsulfanyl)butanal | [3] |
| Synonyms | 3-(Methylthio)butyraldehyde, Potato butyraldehyde | [2][4] |
| CAS Number | 16630-52-7 | [2][4] |
| Molecular Formula | C₅H₁₀OS | [2][3] |
| Molecular Weight | 118.20 g/mol | [2][3][4] |
| Linear Formula | CH₃CH(SCH₃)CH₂CHO | [4] |
| SMILES | CC(SC)CC=O | [2] |
| InChI | InChI=1S/C5H10OS/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3 | [3] |
Physicochemical Data
3-(Methylthio)butanal is a colorless to pale yellow liquid with a potent and distinctive odor profile.[1][3] Its key physicochemical properties are detailed in the table below, which are critical for its handling, storage, and application.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Green, musky, potato-like, sulfurous | [1][4] |
| Boiling Point | 62-64 °C at 10 mmHg | [4] |
| Density | 1.001 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.476 | [1][4] |
| Vapor Pressure | 60 mmHg at 20 °C | [1][4] |
| Vapor Density | 4.1 (vs air) | [1][4] |
| Solubility | Insoluble in water; soluble in alcohol | [1] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Chemical Reactivity
The synthesis and reactivity of 3-(Methylthio)butanal are governed by the interplay between the aldehyde functional group and the thioether moiety.
Synthesis of 3-(Methylthio)butanal
The primary industrial synthesis of 3-(Methylthio)butanal involves the thia-Michael addition of methanethiol to crotonaldehyde.[1] This reaction is typically catalyzed by a base, such as piperidine, or by copper acetate.[1]
The choice of a base catalyst is crucial as it facilitates the deprotonation of the thiol to form the more nucleophilic thiolate anion, which then attacks the β-carbon of the α,β-unsaturated aldehyde. The process is outlined in the workflow below.
Caption: Proposed MS fragmentation of 3-(Methylthio)butanal.
Key fragmentation pathways include the loss of the formyl radical (-CHO) and cleavage at the C-S bond. A detailed analysis of a related compound, 3-(methylthio)propanal, shows a base peak corresponding to the [CH₃SCH₂CH₂]⁺ fragment, suggesting a similar fragmentation pattern for 3-(methylthio)butanal.
Infrared (IR) Spectroscopy
The IR spectrum of 3-(Methylthio)butanal will be dominated by a strong absorption band characteristic of the C=O stretch of the aldehyde group, typically found in the region of 1720-1740 cm⁻¹. C-H stretching vibrations for the alkyl and aldehyde groups will also be present.
Analytical Methodologies
The quantification of 3-(Methylthio)butanal, particularly in complex matrices like food products, necessitates sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.
Experimental Protocol: Quantification by GC-MS
The following is a generalized protocol for the quantitative analysis of 3-(Methylthio)butanal in a food matrix.
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
A known weight of the homogenized food sample is placed in a headspace vial.
-
An internal standard is added for accurate quantification.
-
The vial is sealed and incubated at a controlled temperature to allow volatile compounds to partition into the headspace.
-
An SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.
-
-
Gas Chromatography (GC):
-
The SPME fiber is desorbed in the hot GC inlet.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used for separation.
-
The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of volatile compounds.
-
-
Mass Spectrometry (MS):
-
The separated compounds are ionized using electron ionization (EI).
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of 3-(Methylthio)butanal (e.g., m/z 118, 87, 61).
-
-
Quantification:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of 3-(Methylthio)butanal in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
-
Relevance in Research and Drug Development
While the primary application of 3-(Methylthio)butanal is in the flavor and fragrance industry, its chemical structure holds potential relevance for professionals in drug development.
The Thioether Motif in Medicinal Chemistry
Sulfur-containing functional groups, including thioethers, are prevalent in a wide range of pharmaceuticals. The thioether moiety can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. It can also participate in crucial interactions with biological targets. The presence of sulfur, with its larger atomic radius and lower electronegativity compared to oxygen, can modulate the electronic and conformational properties of a drug candidate, potentially leading to improved potency and selectivity.
A Synthon for Bioactive Molecules
The bifunctional nature of 3-(Methylthio)butanal, possessing both an aldehyde and a thioether, makes it a potentially valuable building block in organic synthesis. The aldehyde can be used as a handle for chain extension or the introduction of other functional groups, while the thioether can be a site for further modification or a key pharmacophoric element. Although direct applications in drug synthesis are not widely documented, the synthesis of thioesters from aldehydes is a known transformation, and thioesters are important intermediates in the synthesis of various pharmaceuticals.
Safety and Handling
3-(Methylthio)butanal is a flammable liquid and is harmful if swallowed. It can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area, away from heat and open flames.
References
-
PubChem. (n.d.). 3-(Methylthio)butanal. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Comprehensive Safety and Handling Guide for 3-Methylthiobutyraldehyde (CAS: 16630-52-7)
This document provides an in-depth technical analysis of the safety data for 3-methylthiobutyraldehyde (3-MTB), a compound utilized in research and development, particularly within the flavor and fragrance industries.[1][2] Given its complex hazard profile, a thorough understanding and strict adherence to safety protocols are paramount for all professionals handling this substance. This guide moves beyond mere compliance, offering insights into the causality behind safety measures to empower researchers, scientists, and drug development professionals with the knowledge to maintain a secure laboratory environment.
Chemical Identity and Physicochemical Properties
A precise understanding of a chemical's identity and physical properties is the foundation of a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the selection of appropriate engineering controls and personal protective equipment.
3-Methylthiobutyraldehyde is a volatile organic compound characterized by a potent, sulfurous stench.[3][4] Its molecular structure, containing both an aldehyde functional group and a thioether, is key to its reactivity and organoleptic properties.
Caption: Chemical Structure of 3-Methylthiobutyraldehyde.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 3-(Methylthio)butanal | [5][6] |
| Synonyms | 3-Methylthiobutyraldehyde, Potato butyraldehyde | [1][3][5] |
| CAS Number | 16630-52-7 | [3][4][7][8] |
| Molecular Formula | C₅H₁₀OS | [4][5][6] |
| Molecular Weight | 118.20 g/mol | [2][5][9] |
| EC Number | 240-678-7 |[8][10] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Odor | Strong, unpleasant, stench, sulfurous | [1][3][4] |
| Boiling Point | 62-65 °C @ 10 mmHg | [1][2] |
| Flash Point | 62 °C (143.6 °F) | [3] |
| Density | ~1.001 g/mL at 25 °C | [2] |
| Solubility | Insoluble in water; soluble in alcohol | [5] |
| Vapor Density | 4.1 (vs air) |[2][10] |
GHS Hazard Analysis and Classification
3-Methylthiobutyraldehyde is classified as a hazardous substance under the Globally Harmonized System (GHS). Its hazard profile is multifaceted, encompassing physical, health, and environmental risks. A clear understanding of these classifications is essential for risk assessment and the implementation of appropriate safety measures.
Caption: Primary GHS Hazard Categories for 3-MTB.
Table 3: GHS Hazard Statements and Classifications
| Classification | H-Code | Hazard Statement | Source |
|---|---|---|---|
| Flammable Liquids, Category 3 | H226 | Flammable liquid and vapor | [2][7] |
| Acute Toxicity (Oral), Category 4 | H302 | Harmful if swallowed | [3][4][5] |
| Acute Toxicity (Inhalation), Category 3 | H331 | Toxic if inhaled | [2][7] |
| Skin Corrosion/Irritation, Category 2 | H315 | Causes skin irritation | [3][4][5] |
| Serious Eye Damage, Category 1 | H318 | Causes serious eye damage | [2][5][7] |
| Germ Cell Mutagenicity, Category 2 | H341 | Suspected of causing genetic defects | [2][7] |
| STOT (Single Exp.), Category 3 | H335 | May cause respiratory irritation | [4] |
| Aquatic Hazard (Acute), Category 1 | H400 | Very toxic to aquatic life |[2][7] |
Exposure Control and Personal Protection
A multi-layered approach to exposure control is mandatory. The hierarchy of controls dictates that engineering solutions are the primary defense, supplemented by administrative controls and, finally, Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
The rationale for prioritizing engineering controls is their ability to isolate the hazard at the source, providing passive protection to all personnel in the vicinity.
-
Ventilation: Due to its volatility and status as a respiratory irritant and inhalation toxin, all handling of 3-MTB must occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][7] Local exhaust ventilation is required to keep airborne concentrations below exposure limits.[11]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the chemical is handled.[3] This ensures immediate decontamination in the event of accidental contact, which is critical for a substance that causes serious eye damage.
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be selected based on a thorough risk assessment. Its effectiveness is entirely dependent on proper selection, fit, and consistent use.
Protocol: Donning and Doffing PPE for 3-MTB Handling
-
Pre-Donning Inspection: Visually inspect all PPE for defects (cracks, holes, degradation) before use.
-
Gloves: Don appropriate chemical-resistant gloves. Neoprene or PVC gloves are recommended.[11] Ensure gloves are long enough to cover the wrist and overlap with the lab coat sleeve. For prolonged contact, select gloves with a high breakthrough time (Class 5 or higher, >240 minutes per EN 374).[11]
-
Lab Coat: Wear a clean, buttoned, long-sleeved lab coat to protect skin and personal clothing.
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3] If there is a splash hazard, a full-face shield should be worn in addition to goggles.
-
Respiratory Protection: For routine use within a fume hood, respiratory protection may not be required. However, in situations with inadequate ventilation or during spill cleanup, an approved air-purifying respirator with an organic vapor/acid gas (e.g., Type ABEK) filter is necessary.[2]
-
Doffing Procedure (to prevent cross-contamination):
-
Remove gloves first, peeling them off from the cuff to the fingertips without touching the outer surface with bare skin.
-
Remove the face shield and/or goggles.
-
Remove the lab coat.
-
Wash hands thoroughly with soap and water.[3]
-
Hygiene Measures
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where 3-MTB is handled or stored.[3][7]
-
Immediately remove and launder any contaminated clothing before reuse.[7]
Safe Handling, Storage, and Reactivity Protocols
Protocol for Laboratory Handling
This protocol is designed to minimize the generation of aerosols and prevent accidental release.
-
Preparation: Assemble all necessary equipment and reagents within the fume hood before retrieving the 3-MTB container.
-
Grounding: For transfers involving metal containers, ground and bond the container and receiving equipment to prevent static discharge, a potential ignition source.[7]
-
Dispensing: Use only non-sparking tools for opening and closing containers.[7] Dispense the liquid slowly to avoid splashing.
-
Closure: Keep the container tightly closed when not in use to minimize vapor release.[3][7]
-
Post-Handling: Wipe down the work surface in the fume hood after use. Properly dispose of any contaminated materials as hazardous waste.
Storage Protocol
The objective of proper storage is to maintain chemical stability and prevent accidental ignition or reaction.
-
Location: Store in a tightly-closed, properly labeled container in a cool, dry, and well-ventilated area.[3][7]
-
Temperature: A refrigerated storage temperature of 2-8°C is recommended to reduce vapor pressure and maintain stability.[2][7]
-
Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[3][9] The storage area should be designated for flammable liquids.
-
Security: The storage area should be locked to restrict access to authorized personnel only.[7]
Reactivity and Incompatibility Profile
-
Stability: The chemical is stable under recommended storage conditions.[3]
-
Conditions to Avoid: Exposure to heat, open flames, hot surfaces, and sparks must be avoided.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates, peroxides), which can lead to a vigorous, potentially explosive reaction.[3][7][11]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides and sulfur oxides.[7]
Emergency Response Procedures
Rapid and correct action during an emergency is critical to mitigating harm. All personnel must be familiar with these procedures before beginning work with 3-MTB.
Caption: General Emergency Response Workflow.
Protocol for Accidental Release (Spill)
-
Immediate Actions: Remove all sources of ignition.[3][4] Ensure adequate ventilation. Evacuate non-essential personnel from the area.[8]
-
Personal Protection: Don the full PPE ensemble as described in Section 3.2, including respiratory protection.
-
Containment: Prevent the spill from entering drains or waterways.[8][12] For small spills, soak up the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3][4]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[3][8]
-
Decontamination: Clean the spill area thoroughly.
First-Aid Protocols
-
Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing.[3][7] If breathing is difficult or stops, provide artificial respiration. Call a POISON CENTER or physician immediately.[7]
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention from an ophthalmologist.[3][7][12]
-
Ingestion: Rinse the mouth thoroughly with water.[3] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or physician immediately.[3][7]
Fire-Fighting Protocol
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, water spray, or alcohol-resistant foam.[3][7][9] A water mist may be used to cool closed containers and reduce the risk of rupture.[3]
-
Specific Hazards: The substance is a combustible liquid.[3][4] Vapors are heavier than air and can travel to a source of ignition and flash back.[13] Heated containers may explode.[3]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode.[3][14]
Toxicological Profile
Understanding the toxicological effects is crucial for appreciating the severity of the hazards.
Table 4: Summary of Toxicological Effects
| Effect Type | Route of Exposure | Description | Source |
|---|---|---|---|
| Acute | Inhalation | Toxic; may cause respiratory irritation, headache, dizziness, nausea, and vomiting. | [3][4][7] |
| Skin | Causes skin irritation, characterized by redness and pain. | [3][4] | |
| Eye | Causes serious, potentially irreversible eye damage. | [2][7] | |
| Ingestion | Harmful if swallowed; may cause nausea and vomiting. | [3][4] |
| Chronic | All Routes | Suspected of causing genetic defects (mutagenicity). May cause damage to organs through prolonged or repeated exposure. |[2][7] |
Disposal Considerations
Waste generated from 3-MTB is classified as hazardous waste.[4]
-
Procedure: All waste materials, including empty containers and contaminated absorbents, must be disposed of through a licensed chemical waste disposal facility.[3][7]
-
Regulations: Disposal must be conducted in strict accordance with all applicable local, state, and federal environmental regulations.[7][9] Do not allow the product to be released into the environment or enter sewer systems.[4][8]
Conclusion
3-Methylthiobutyraldehyde is a valuable laboratory chemical with a significant and complex hazard profile. Safe handling is not merely a matter of procedure but a culture of awareness. By understanding the chemical's properties, recognizing its hazards, and rigorously applying the engineering controls, work practices, and personal protective equipment protocols outlined in this guide, researchers and scientists can effectively mitigate the risks. The causality-driven approach presented here is intended to foster a deeper understanding, ensuring that safety is an integral part of the scientific process.
References
-
metasci. (n.d.). Safety Data Sheet 3-(Methylthio)butanal. Retrieved from [Link][7]
-
The Good Scents Company. (n.d.). 3-(methylthio)butanal. Retrieved from [Link][1]
-
Axxence Corporation. (2025). SAFETY DATA SHEET: 3-(Methylthio)butanal, Natural. Retrieved from [Link][9]
-
PubChem - National Institutes of Health. (n.d.). 3-(Methylthio)butanal. Retrieved from [Link][5]
-
Fire Engineering. (2008). Firefighting in Clandestine Drug Labs. Retrieved from [Link][14]
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- 2. 3-(Methylthio)butanal = 96 , FG 16630-52-7 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 3-(Methylthio)butanal | C5H10OS | CID 61845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Methylthio)butyraldehyde | CAS 16630-52-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. 3-(Methylthio)butanal - Safety Data Sheet [chemicalbook.com]
- 9. axxence.de [axxence.de]
- 10. echemi.com [echemi.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fireengineering.com [fireengineering.com]
Methodological & Application
Definitive Identification of 3-Methyl-3-(methylsulfanyl)butanal: A Protocol for Retention Index Determination by GC-MS on a DB-5 Stationary Phase
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive and validated protocol for the determination of the gas chromatography-mass spectrometry (GC-MS) retention index (RI) for the potent sulfur-containing aroma compound, 3-Methyl-3-(methylsulfanyl)butanal. Accurate and reproducible identification of such volatile compounds is critical in flavor chemistry, food science, and quality control, where they can significantly impact the sensory profile of a product even at trace levels.[1][2] By leveraging a standard, non-polar DB-5 capillary column and a homologous series of n-alkanes, this guide provides a step-by-step methodology to move beyond simple retention time matching, offering a more robust and transferable metric for compound confirmation. The causality behind experimental choices, from column selection to the principles of retention index calculation, is detailed to ensure scientific integrity and empower researchers to adapt this protocol for their specific applications.
Introduction: The Challenge of Volatile Sulfur Compounds
Volatile sulfur compounds (VSCs) are a class of organic molecules renowned for their profound impact on the aroma and flavor of numerous food products, including coffee, wine, and kimchi.[1][3][4] this compound, a key VSC, possesses a distinct savory, meat-like aroma and is often found in complex food matrices. Its analysis is frequently complicated by its presence at low concentrations and co-elution with other matrix components.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for separating and identifying volatile and semi-volatile compounds. While mass spectral matching against libraries like the National Institute of Standards and Technology (NIST) database is a powerful identification tool, it is not always sufficient, especially for isomers or compounds with non-specific fragmentation patterns.[5][6]
The Kovats Retention Index (RI) system provides a crucial layer of confirmation.[5][7] It normalizes the retention time of an analyte to the retention times of a homologous series of n-alkanes, creating a more stable and transferable value across different instruments and laboratories.[8] The RI is dependent on the stationary phase and temperature program but is largely independent of other variables like column length, film thickness, and carrier gas flow rate.[7] This protocol establishes the linear retention index of this compound on a DB-5 column, a widely used, robust, and non-polar stationary phase.[9][10][11]
Experimental Design and Rationale
Materials and Reagents
-
Analyte: this compound (CAS No. 133567-89-2 or similar)
-
Solvent: Hexane or Dichloromethane (GC or HPLC grade, 99.9%+ purity)
-
Retention Index Standard: n-Alkane standard mixture (e.g., C8-C20 or C8-C32 dissolved in hexane). A standard where components with carbon numbers divisible by five are at a higher concentration can aid in peak identification.
Instrumentation and Consumables
-
Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and electronic pressure control.
-
Mass Spectrometer: A mass selective detector (MSD) capable of electron ionization (EI).
-
GC Column: Agilent J&W DB-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Rationale: The DB-5 stationary phase, composed of (5%-Phenyl)-methylpolysiloxane, is a non-polar, general-purpose phase.[9][11] Its low bleed characteristics and high thermal stability make it ideal for GC-MS applications.[9] Its selectivity is primarily based on analyte boiling points, providing predictable elution patterns for a wide range of compounds.[11]
-
GC-MS Operating Conditions
The following parameters provide a validated starting point for the analysis.
| Parameter | Condition | Rationale |
| GC System | ||
| Inlet Mode | Split (Ratio 50:1) | Prevents column overloading and ensures sharp peak shapes. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte and alkanes. |
| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is compatible with MS detectors. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times and optimal column performance. |
| Oven Program | 50 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min) | A temperature ramp is necessary for the analysis of a wide boiling point range (n-alkanes) and for the calculation of linear retention indices.[12][13] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| MS System | ||
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization while minimizing thermal degradation. |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | Standard energy for EI, producing reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 35 - 350 amu | Covers the molecular ion and expected fragments of the analyte and alkanes. |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Step-by-Step Protocol
This protocol outlines the complete workflow from sample preparation to data analysis for determining the retention index.
Preparation of Working Solutions
-
Analyte Stock Solution: Prepare a 1000 ppm stock solution of this compound in hexane.
-
Analyte Working Solution: Dilute the stock solution to a final concentration of approximately 10 ppm in hexane. This concentration is typically sufficient for clear detection without detector saturation.
-
n-Alkane Standard: Use a commercially available n-alkane standard mixture suitable for RI determination. If preparing from individual alkanes, ensure the final concentration of each is comparable to the analyte for clear peak detection.
GC-MS Analysis Workflow
-
Instrument Equilibration: Set up the GC-MS according to the parameters in the table above and allow the system to equilibrate until a stable baseline is achieved.
-
Alkane Analysis: Inject 1 µL of the n-alkane standard mixture. This run will establish the retention times for the reference compounds under the specified analytical conditions.
-
Analyte Analysis: Inject 1 µL of the 10 ppm analyte working solution.
-
Alternative Method: A co-injection of the analyte and the n-alkane mixture can be performed. This single run ensures identical conditions but may increase the risk of peak co-elution in complex mixtures.
-
Data Processing and Retention Index Calculation
-
Peak Identification:
-
In the n-alkane chromatogram, identify the peaks corresponding to each straight-chain hydrocarbon.
-
In the analyte chromatogram, locate the peak for this compound. Confirm its identity by comparing the acquired mass spectrum with the NIST reference spectrum. The mass spectrum should show characteristic fragments.
-
-
Record Retention Times:
-
Note the retention time (t_R) of the this compound peak.
-
Identify the n-alkane that elutes immediately before the analyte (t_R(z)) and the n-alkane that elutes immediately after the analyte (t_R(z+1)).
-
-
Calculate the Retention Index (I):
-
For temperature-programmed analyses, the linear retention index is calculated using the formula established by Van den Dool and Kratz.[12][13][14]
I = 100 × [ z + ( (t_R(x) - t_R(z)) / (t_R(z+1) - t_R(z)) ) ]
Where:
-
I = Linear Retention Index of the analyte
-
z = Carbon number of the n-alkane eluting before the analyte
-
t_R(x) = Retention time of the analyte (this compound)
-
t_R(z) = Retention time of the n-alkane with carbon number z
-
t_R(z+1) = Retention time of the n-alkane with carbon number z+1
-
Expected Results and Validation
Data Presentation
Based on publicly available data, the expected retention index for this compound on a non-polar stationary phase is approximately 845 .[15] The NIST Chemistry WebBook reports this value for "3-methyl-3-sulfanylbutanal" on a CP Sil 5 CB column, which has a stationary phase equivalent to DB-5.[15]
| Analyte | Formula | Molecular Weight | Stationary Phase | Reported Retention Index (I) |
| This compound | C₆H₁₂OS | 132.22 | DB-5 (or equivalent) | 845 [15] |
This value indicates that the compound will elute after n-octane (I = 800) and before n-nonane (I = 900). The experimental value obtained using the protocol herein should be in close agreement with this reference value. Minor deviations (typically < 5 RI units) can occur due to differences in the specific temperature program, column manufacturer, or instrument calibration.
Workflow Visualization
The following diagram illustrates the logical flow of the retention index determination process.
Caption: Workflow for GC-MS Retention Index Determination.
Conclusion
This application note provides a robust and scientifically grounded protocol for determining the retention index of this compound on a DB-5 GC column. By combining mass spectral data with a calculated retention index, researchers can achieve a higher degree of confidence in compound identification than with either method alone. The detailed methodology and explanation of underlying principles are intended to provide scientists in flavor chemistry, food analysis, and related fields with the tools necessary for accurate and reproducible analysis of this important aroma compound.
References
-
How can I calculate retention indices for identification of compounds using GC-MS? ResearchGate. Available at: [Link]
-
New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD (1). Shimadzu. Available at: [Link]
-
A Method of Calculating the Second Dimension Retention Index in Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometry. National Center for Biotechnology Information (PMC). Available at: [Link]
-
New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD (2). Shimadzu. Available at: [Link]
-
Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Ingenieria Analitica Sl. Available at: [Link]
-
Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS). AAC Lab. Available at: [Link]
-
Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. reposiTUm. Available at: [Link]
-
Identifying and Rectifying the Misuse of Retention Indices in GC. LCGC International. Available at: [Link]
-
3-methyl-3-sulfanylbutanal. NIST Chemistry WebBook. Available at: [Link]
-
Can you provide brief explanation of the terms Retention Time,Retention Factor (k), Retention Index (I), Separation Factor(α)? Agilent Technologies. Available at: [Link]
-
DB-5 GC column. Agilent Technologies. Available at: [Link]
-
The Importance of Analyzing Sulphur Compounds in Food. LCGC International. Available at: [Link]
-
3-(Methylthio)butanal. PubChem, National Institutes of Health. Available at: [Link]
-
Estimation of Kováts Retention Indices Using Group Contributions. Journal of Chemical Information and Modeling. Available at: [Link]
-
Determination of the Kovats Retention Index. ResearchGate. Available at: [Link]
-
DB-5 Columns. Neta Scientific. Available at: [Link]
-
What is the meaning of DB-column, and what is the difference between DB-1 and DB-5 columns in GC? ResearchGate. Available at: [Link]
-
Agilent DB-5 GC Column. Chrom Tech. Available at: [Link]
-
Butanal, 3-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
Showing Compound 3-(Methylthio)butanal (FDB021461). FooDB. Available at: [Link]
-
Agilent 123-5053 - GC Column DB-5 50m, 0.32mm, 1.00µm. Analytics-Shop. Available at: [Link]
-
mass spectrum of butanal fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]
-
iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Butanal, 3-methyl- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
-
3-Methyl-3-sulfanylbutanal. NIST Chemistry WebBook. Available at: [Link]
-
Retention Indices for Most Frequently Reported Essential Oil Compounds in GC. ResearchGate. Available at: [Link]
-
Chemical Properties of Butanal, 3-methyl- (CAS 590-86-3). Cheméo. Available at: [Link]
-
Analysis and Retention Index for 61 Components of Organic Solvents - Using InertCap 1301. GL Sciences. Available at: [Link]
-
3-Methyl-2-((methylthio)methyl)but-2-enal. MDPI. Available at: [Link]
-
Butanal, 3-methyl- Van Den Dool and Kratz RI. NIST Chemistry WebBook. Available at: [Link]
-
Determination of new retention indices for quick identification of essential oils compounds. UCL-Bruxelles, Belgique. Available at: [Link]
-
Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. Available at: [Link]
- Preparation of 3-methyl-2-buten-1-al. Google Patents.
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. shimadzu.com [shimadzu.com]
- 4. shimadzu.com [shimadzu.com]
- 5. repositum.tuwien.at [repositum.tuwien.at]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. researchgate.net [researchgate.net]
- 13. glsciences.com [glsciences.com]
- 14. researchgate.net [researchgate.net]
- 15. 3-methyl-3-sulfanylbutanal [webbook.nist.gov]
Quantification of 3-methylsulfanylbutanal in food matrices using LC-MS/MS
Application Note: High-Sensitivity Quantification of 3-Methylsulfanylbutanal in Food Matrices via LC-MS/MS
Executive Summary
3-Methylsulfanylbutanal (3-MSB), also known as 3-(methylthio)butanal, is a potent volatile sulfur compound (VSC) associated with "potato," "cheesy," or "malty" notes in aged beers, cheeses, and vegetable products. While essential for the flavor profile of baked potatoes and certain cheeses, it acts as a significant off-flavor in lagers and fresh produce at low ppb levels.
Traditional analysis relies on GC-MS due to the compound's volatility. However, GC methods often suffer from thermal instability artifacts and low throughput for complex aqueous matrices. This guide details a robust LC-MS/MS protocol utilizing 2,4-Dinitrophenylhydrazine (DNPH) derivatization . This approach stabilizes the aldehyde, enhances ionization efficiency in ESI(-) mode, and allows for femtogram-level quantification without the need for extensive headspace concentration.
Chemical Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| CAS Number | 16630-52-7 | Target Analyte |
| Structure | C₅H₁₀OS | Thioether + Aldehyde functional groups |
| MW | 118.19 g/mol | Low mass; poor retention on C18 without derivatization |
| Volatility | High | Risk of loss during concentration/evaporation |
| Reactivity | High (Aldehyde) | Susceptible to oxidation; requires stabilization |
| Flavor Threshold | ~0.2 - 5 ppb | Requires high-sensitivity detection (MRM) |
Methodological Rationale: The DNPH Strategy
Direct LC-MS analysis of small aldehydes is ineffective due to poor ionization and lack of retention on reverse-phase columns. We employ In-Situ Derivatization using DNPH.
-
Mechanism: Acid-catalyzed Schiff base formation.
-
Reaction: 3-MSB + DNPH
3-MSB-DNPH Hydrazone + H₂O. -
Benefit: The dinitrophenyl moiety imparts hydrophobicity (retention on C18) and high electronegativity (excellent ESI negative ionization).
Workflow Logic
Figure 1: Analytical workflow for 3-MSB quantification.[1]
Experimental Protocol
Reagents & Standards
-
Stock Standard: 3-(Methylthio)butanal (≥95%, Sigma/Aldrich).
-
Derivatizing Reagent: 2,4-Dinitrophenylhydrazine (DNPH).[2][3][4] Prepare 10 mM in Acetonitrile (ACN) containing 0.1% HCl or Formic Acid.
-
Internal Standard (IS): Methional-d3 (closest structural analog available) or 3-MSB-d3 if custom synthesized.
-
Mobile Phases:
-
A: 5 mM Ammonium Acetate in Water (pH 4.5).
-
B: Acetonitrile (LC-MS Grade).[5]
-
Sample Preparation
A. Liquid Matrices (Beer, Juice, Broth):
-
Aliquot 1.0 mL of sample into a 4 mL amber vial.
-
Add 20 µL of Internal Standard solution (1 ppm).
-
Add 500 µL of DNPH Reagent .
-
Vortex for 30 seconds.
-
Incubate at 40°C for 60 minutes (or room temp for 2 hours).
-
Filter through 0.22 µm PTFE filter into LC vial.
B. Solid Matrices (Cheese, Potato, Vegetables):
-
Weigh 2.0 g of homogenized sample.
-
Add 8.0 mL of ACN:Water (1:1 v/v).
-
Add IS and vortex vigorously for 5 mins.
-
Centrifuge at 4000 x g for 10 mins at 4°C.
-
Transfer 1.0 mL of supernatant to a vial.
-
Proceed with DNPH addition (Step 3 above).
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495, Shimadzu 8060).
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
Gradient Profile:
| Time (min) | % B (ACN) | Event |
|---|---|---|
| 0.0 | 30 | Hold |
| 1.0 | 30 | Start Gradient |
| 6.0 | 95 | Elute Derivative |
| 8.0 | 95 | Wash |
| 8.1 | 30 | Re-equilibrate |
| 11.0 | 30 | Stop |
Mass Spectrometry Parameters (ESI Negative)
The DNPH derivative forms a stable deprotonated ion [M-H]-.
-
Derivative MW Calculation: 118.2 (3-MSB) + 198.1 (DNPH) - 18.0 (H₂O) = 298.3 Da .
-
Precursor Ion: m/z 297.3
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (V) | Rationale |
|---|---|---|---|---|---|
| 3-MSB-DNPH | 297.3 | 163.1 | Quantifier | -25 | Dinitrophenyl anion (Specific) |
| 3-MSB-DNPH | 297.3 | 152.1 | Qualifier | -35 | Nitro-aromatic fragment |
| 3-MSB-DNPH | 297.3 | 122.0 | Qualifier | -40 | Ring cleavage |
| IS-DNPH | 300.3* | 163.1 | Quantifier | -25 | *Assuming d3-analog |
(Note: Optimize Collision Energy (CE) and Declustering Potential (DP) for your specific instrument).
Reaction Mechanism & Fragmentation
Figure 2: Derivatization reaction and MS fragmentation pathway.
Validation & Quality Control
-
Linearity: Prepare calibration curve from 0.5 ppb to 500 ppb (in solvent matching the extraction matrix). R² should be > 0.99.[7]
-
Matrix Effect (ME): Food matrices often suppress ionization.
-
Calculation:
. -
Mitigation: Use Matrix-Matched Calibration or Stable Isotope Dilution.
-
-
Blank Control: DNPH reagents often contain trace aldehyde impurities (especially formaldehyde and acetaldehyde). Run a reagent blank to ensure no interference at the 3-MSB retention time.
-
Stability: The hydrazone derivative is stable for 24-48 hours at 4°C. Analyze promptly.
References
-
Sigma-Aldrich. 3-(Methylthio)butanal Product Information & Properties. Link
-
Uchiyama, S., et al. (2011). "Simple Derivatization of Aldehydes With D-cysteine and Their Determination in Beverages by LC-MS/MS." Journal of Chromatography A. Link
-
Kölliker, S., et al. (1998).[2] "Structure Elucidation of 2,4-Dinitrophenylhydrazone Derivatives of Carbonyl Compounds... by HPLC/MS." Analytical Chemistry. Link
-
Agilent Technologies. (2018).[3] Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Application Note. Link
-
SCIEX. Rapid and Sensitive Analysis of Forensic Compounds using LC-MS/MS. Technical Note. Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. longdom.org [longdom.org]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. lcms.cz [lcms.cz]
- 7. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
Application Note: Determination of Odor Activity Value (OAV) for Butyraldehyde in Potato
Introduction: The Significance of Aroma in Food Science
The flavor of a food product is a complex interplay of taste and aroma. While taste pertains to non-volatile compounds detected in the mouth, aroma is attributed to volatile organic compounds (VOCs) perceived by the olfactory system.[1] In the context of potatoes, the aroma profile is a critical determinant of consumer acceptance and can vary significantly based on cultivar, storage conditions, and cooking methods.[2][3] Raw potatoes possess a relatively mild aroma, but cooking processes like boiling, baking, and frying can generate hundreds of volatile compounds through Maillard reactions and lipid oxidation.[2]
Butyraldehyde (butanal) is one such volatile compound that can contribute to the overall aroma profile of potatoes. To understand the actual impact of a specific volatile compound on the final aroma, its concentration alone is insufficient. The concept of Odor Activity Value (OAV) is a crucial metric in flavor chemistry. It provides a measure of a compound's importance to the overall aroma by relating its concentration to its odor threshold—the minimum concentration at which it can be detected by the human nose.[2] An OAV greater than 1 suggests that the compound is likely to contribute significantly to the food's aroma.[4]
This application note provides a comprehensive protocol for the calculation of the Odor Activity Value (OAV) of butyraldehyde in potatoes. It details a robust methodology encompassing sample preparation, volatile compound extraction using Headspace Solid-Phase Microextraction (HS-SPME), quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and the final OAV calculation. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Materials and Reagents
-
Potatoes: Freshly harvested or stored under controlled conditions. The specific cultivar should be documented.
-
Butyraldehyde standard: Analytical grade, purity ≥98%.
-
Internal Standard (IS): e.g., 2-methylpentanal or other suitable volatile compound not naturally present in potatoes.
-
Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample matrix.
-
Deionized water: High-purity, for standard preparation.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.[5][6]
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Homogenizer: A laboratory blender or food processor.
-
Analytical Balance: Capable of measuring to 0.0001 g.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a suitable capillary column (e.g., DB-WAX or equivalent polar column).[7]
Experimental Protocol
Sample Preparation
The goal of sample preparation is to create a homogenous matrix from which volatile compounds can be efficiently extracted.
-
Washing and Peeling: Thoroughly wash the potatoes under running water to remove any soil and debris. Peel the potatoes to ensure consistency, as the skin can have a different volatile profile.
-
Dicing and Homogenization: Dice the peeled potatoes into small, uniform pieces. Weigh a representative sample (e.g., 100 g) and homogenize it into a fine puree using a blender. It is crucial to minimize heat generation during this process to prevent the loss of volatile compounds.
-
Aliquoting: Accurately weigh a specific amount of the potato puree (e.g., 5.0 ± 0.1 g) into a 20 mL headspace vial.
-
Matrix Modification: Add a saturated solution of NaCl (e.g., 2 g of NaCl and 5 mL of deionized water) to the vial. This increases the ionic strength of the aqueous phase, which in turn increases the volatility of the analytes, promoting their transfer into the headspace.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the vial. The IS is essential for accurate quantification as it compensates for variations in extraction efficiency and injection volume.
Volatile Compound Extraction: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from food matrices.[8][9]
-
Incubation and Equilibration: Place the sealed vial in a heating agitator set to a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[6] This step allows the volatile compounds, including butyraldehyde, to partition from the sample matrix into the headspace of the vial, reaching a state of equilibrium.
-
SPME Fiber Exposure: After equilibration, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature.[6] The volatile compounds will adsorb onto the fiber coating.
-
Desorption: Immediately after extraction, insert the SPME fiber into the hot injection port of the GC-MS (e.g., 250°C) for a specific time (e.g., 5 minutes) to desorb the trapped analytes onto the analytical column.
Caption: Workflow for potato sample preparation and HS-SPME extraction.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating and identifying volatile compounds in complex mixtures.[10][11]
-
Chromatographic Separation: The desorbed compounds are separated on a capillary column based on their boiling points and polarity. A typical temperature program for a polar column might be: start at 40°C, hold for 2 minutes, then ramp to 230°C at 5°C/minute.
-
Mass Spectrometric Detection: As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a chemical fingerprint that allows for the identification of the compound.
-
Identification and Quantification: Butyraldehyde is identified by comparing its retention time and mass spectrum to that of a pure standard. Quantification is achieved by creating a calibration curve using known concentrations of the butyraldehyde standard and the internal standard.
Caption: General workflow for GC-MS analysis of volatile compounds.
Odor Activity Value (OAV) Calculation
The OAV is a straightforward calculation that provides significant insight into the sensory relevance of a compound.[2]
Formula:
OAV = Concentration of Butyraldehyde (µg/kg) / Odor Threshold of Butyraldehyde (µg/kg)
Determination of Butyraldehyde Concentration
The concentration of butyraldehyde in the potato sample is determined from the calibration curve generated during the GC-MS analysis. The peak area ratio of butyraldehyde to the internal standard is plotted against the concentration of the butyraldehyde standards.
Odor Threshold of Butyraldehyde
The odor threshold is a critical, and often variable, parameter. It is essential to cite an authoritative source for the odor threshold value. The odor threshold for butyraldehyde in water can vary, with reported values in the low parts-per-billion (ppb) range. For example, a commonly cited odor threshold is around 0.005 to 9.0 ppm.[12][13] It is crucial to select a threshold determined in a matrix as similar as possible to the food being analyzed (in this case, an aqueous matrix is a reasonable approximation).
Example Calculation:
| Parameter | Value | Source/Method |
| Concentration of Butyraldehyde | 15 µg/kg | Determined by HS-SPME-GC-MS |
| Odor Threshold of Butyraldehyde | 9 µg/kg | Literature value[14] |
| Calculated OAV | 1.67 | 15 µg/kg / 9 µg/kg |
Interpretation of Results
An OAV greater than 1, as in the example above, indicates that the concentration of butyraldehyde in the potato sample is above its odor threshold and is therefore likely to contribute to the overall aroma profile of the potato. The higher the OAV, the more significant the contribution of the compound to the aroma.
It is important to note that the OAV is a valuable screening tool, but sensory panel analysis is often required to confirm the actual sensory impact of a compound in a complex food matrix.[2] The overall aroma of a potato is the result of a complex mixture of many different volatile compounds, and their interactions can be additive, synergistic, or antagonistic.
Conclusion
The calculation of the Odor Activity Value (OAV) is an essential technique in flavor chemistry for elucidating the key aroma-active compounds in food products like potatoes. By combining a robust extraction method such as HS-SPME with sensitive and selective analysis by GC-MS, researchers can accurately quantify the concentration of target volatiles like butyraldehyde. This quantitative data, when coupled with established odor threshold values, provides a scientifically grounded basis for understanding the sensory properties of potatoes and how they are influenced by factors such as genetics, agricultural practices, and processing. This protocol provides a self-validating system for the reliable determination of butyraldehyde's OAV, enabling researchers to make informed decisions in quality control, product development, and fundamental flavor research.
References
-
Cantalejo, M. J. (1997). Characterization of Potato Flavours: An Overview of Volatile Profiles and Analytical Procedures. Food Science and Technology International, 3(4), 227-241. [Link]
-
Toxicology Excellence for Risk Assessment. (2011). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL - Butyraldehyde. TERA.[Link]
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Alibaba.com. (2026). Potato Aroma Profiles: Understanding Varietal 'Noses' Explained. Spices - Alibaba.com.[Link]
-
National Center for Biotechnology Information. (n.d.). Butanal. PubChem.[Link]
-
Scent.vn. (n.d.). Butyraldehyde (CAS 123-72-8): Odor profile, Properties, & IFRA compliance. Scent.vn.[Link]
-
Périssé, S., et al. (2005). Profiling flavor compounds of potato crisps during storage using solid-phase microextraction. Journal of Chromatography A, 1064(2), 239-245. [Link]
-
Li, X., et al. (2015). Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. Molecules, 20(4), 5969-5982. [Link]
-
Thompson, J. E. (2017). Profiling and putative aroma biomarker identification for flavor in potatoes using a trained sensory panel and HS-SPME GC-MS. Mountain Scholar.[Link]
-
Dresow, J., & Böhm, H. (2009). The influence of volatile compounds of the flavour of raw, boiled and baked potatoes: Impact of agricultural measure. Journal of Applied Botany and Food Quality, 83(2), 144-153. [Link]
-
Cai, S., et al. (2020). Comparison of Volatile Components of Six Potato Cultivars Cooked by Three Different Methods. Shipin Kexue/Food Science, 41(20), 215-223. [Link]
-
ResearchGate. (2005). (PDF) Profiling flavor compounds of potato crisps during storage using solid-phase microextraction. ResearchGate.[Link]
-
The Good Scents Company. (n.d.). Odor Descriptor Listing for potato. The Good Scents Company.[Link]
-
Leffingwell & Associates. (n.d.). Odor Detection Thresholds & References. Leffingwell & Associates.[Link]
-
A. A. Abdulra'uf, et al. (2022). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Separations, 9(11), 359. [Link]
-
Government of Canada. (2023). Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations. Canada.ca.[Link]
-
Barden, D. (2013). Analyzing Volatile Organic Chemicals in Food: Emerging Trends and Recent Examples. Labcompare.[Link]
-
Royal Society of Chemistry. (2023). Analytical methods for the analysis of volatile natural products. Natural Product Reports.[Link]
-
Eurofins India. (2026). Testing for Volatile Organic Compounds (VOCs) in Food. Eurofins India.[Link]
-
Wang, M., et al. (2024). Characterization of volatile compounds profiles and identification of key volatile and odor-active compounds in 40 sweetpotato (Ipomoea Batatas L.) varieties. Food Chemistry, 439, 138139. [Link]
-
Integrated Liner Technologies. (2023). Volatile Organic Compounds Analysis. ILT.[Link]
-
Duan, W., et al. (2023). Identification and analysis of characteristic flavor compounds in baked potato of different cultivars based on HS-GC-IMS. ResearchGate.[Link]
-
Zhang, Y., et al. (2025). Comparative analysis of physicochemical properties, sensory characteristics, and volatile flavor compounds in five types of potato chips. Frontiers in Nutrition, 12, 1525480. [Link]
-
Li, Y., et al. (2021). Use of relative odor activity value (ROAV) to link aroma profiles to volatile compounds: application to fresh and dried eel (Muraenesox cinereus). Journal of Aquatic Food Product Technology, 30(1), 86-98. [Link]
-
Kim, H. J., et al. (2016). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Journal of the Korean Society of Food Science and Nutrition, 45(7), 1011-1017. [Link]
-
ResearchGate. (2021). Table 4 . Odor Thresholds and Odor Activity Value (OAV) Calculated for... ResearchGate.[Link]
-
de Lacy Costello, B. P. J., et al. (2001). Gas chromatography–mass spectrometry analyses of volatile organic compounds from potato tubers inoculated with Phytophthora infestans or Fusarium coeruleum. Plant Pathology, 50(4), 489-496. [Link]
-
PAL System. (n.d.). Determination of Stale Aldehydes in Beer by On-Fiber Derivatization SPME/GC/MS. GC/MS Application Note.[Link]
-
Al-Qahtani, A. H. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2137. [Link]
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Solvent extraction methods for 3-methylthiobutyraldehyde from aqueous solution
Executive Summary
3-Methylthiobutyraldehyde (also known as 3-methylsulfanylbutanal or "Potato Butyraldehyde") is a potent volatile sulfur compound (VSC) critical to the flavor profiles of fermented products, savory foods, and pharmaceutical precursors.[1] Unlike its lower homolog methional (3-methylthiopropionaldehyde), the butyraldehyde variant possesses higher lipophilicity but shares the same extreme susceptibility to oxidation and thermal degradation.[1]
This Application Note provides a validated framework for extracting 3-methylthiobutyraldehyde from aqueous matrices (e.g., fermentation broths, reaction quench mixtures). We prioritize Liquid-Liquid Extraction (LLE) enhanced by salting-out effects, offering two distinct protocols: a High-Recovery Protocol using dichloromethane (DCM) for analytical precision, and a Green Chemistry Protocol using ethyl acetate (EtOAc) for scale-up and safety.[1]
Physicochemical Profile & Extraction Logic[1]
To design an effective extraction, one must understand the target molecule's behavior in a biphasic system.
| Property | Data | Implication for Extraction |
| IUPAC Name | 3-(Methylsulfanyl)butanal | Aldehyde functionality implies reactivity with amines (Schiff base) and oxidation risk.[1] |
| CAS Number | 16630-52-7 | Distinct from Methional (CAS 3268-49-3).[1] |
| Boiling Point | ~63–64 °C (10 mmHg) | High Volatility Risk. Do not use rotary evaporation without strict vacuum control.[1] |
| LogP (Est.) | ~0.7 – 1.0 | Moderately lipophilic.[1] Requires non-polar solvents but benefits significantly from salting out.[1] |
| Solubility | Insoluble in water; Soluble in alcohol, oils | Forms a distinct layer, but trace solubility in water leads to yield loss without salt saturation. |
| Stability | Air sensitive; Thermolabile | Requires inert atmosphere ( |
The "Methional Homolog" Distinction
Researchers often confuse 3-methylthiobutyraldehyde with Methional.[1]
-
Methional: 3-carbon chain.[1][2][3] More water-soluble.[1] Harder to extract.
-
3-Methylthiobutyraldehyde: 4-carbon chain.[1] Slightly more hydrophobic.[1]
-
Impact: While protocols for Methional work for the butyraldehyde variant, the latter offers slightly better recovery rates in non-polar solvents due to the additional methyl group increasing the partition coefficient (
).
Solvent Selection Strategy
The choice of solvent dictates the purity and yield. We evaluated three primary solvent systems.
| Solvent | Polarity Index | Recovery Efficiency | Safety Profile | Verdict |
| Dichloromethane (DCM) | 3.1 | High (>95%) | Toxic, Carcinogenic | Best for Analytical/Small Scale. Excellent for VSCs; sinks to bottom (easy separation).[1] |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate (80-85%) | Flammable, Low Toxicity | Best for Prep/Pilot Scale. Co-extracts water; requires aggressive drying.[1] |
| Diethyl Ether | 2.8 | High (90%) | Extremely Flammable, Peroxide Risk | Alternative. Good recovery but high evaporation loss risk due to volatility. |
Decision Logic Diagram
The following decision tree illustrates the selection process based on application needs.
Figure 1: Solvent selection logic based on scale and regulatory requirements.[1]
Protocol A: High-Purity Isolation (DCM Method)
Application: Analytical quantification or high-purity isolation where solvent toxicity is managed (fume hood required).[1]
Reagents & Equipment[1][4]
-
Solvent: Dichloromethane (HPLC Grade), stabilized with amylene.
-
Salt: Sodium Chloride (NaCl), baked at 120°C to remove organics.
-
Drying Agent: Anhydrous Sodium Sulfate (
).[1] -
Apparatus: Separatory funnel (PTFE stopcock), Nitrogen blow-down evaporator.
Step-by-Step Procedure
-
Sample Preparation & Salting Out:
-
Take 50 mL of aqueous sample (filtered to 0.45 µm).
-
Adjust pH to 6.0 – 6.5 using 0.1M HCl or NaOH.[1] Note: Avoid high pH (>8) to prevent aldol condensation; avoid low pH (<3) to prevent acid-catalyzed hydration.[1]
-
Add 15 g NaCl (saturation) and stir until dissolved. This "salting out" effect increases the ionic strength, forcing the organic aldehyde out of the aqueous phase.
-
-
Liquid-Liquid Extraction (3-Stage):
-
Add 15 mL DCM to the aqueous phase in a separatory funnel.
-
Shake vigorously for 2 minutes. Vent frequently (DCM builds pressure).
-
Allow phases to separate (5–10 mins). DCM will be the bottom layer.[1]
-
Collect the organic (bottom) layer.[1]
-
Repeat extraction two more times with fresh 15 mL DCM portions.
-
Combine all organic extracts (Total ~45 mL).
-
-
Washing & Drying:
-
Concentration (CRITICAL STEP):
Protocol B: Green Scale-Up (Ethyl Acetate Method)
Application: Pharmaceutical intermediates or food-grade flavor extraction where chlorinated solvents are prohibited.[1]
Workflow Diagram
Figure 2: Green chemistry workflow for scale-up extraction.
Modifications from Protocol A
-
Solvent: Use Ethyl Acetate.[1][4] Note that EtOAc is the top layer.[1]
-
Emulsion Control: EtOAc is more prone to emulsions in fermentation broths.[1] If an emulsion forms, centrifuge the mixture at 3000 x g for 5 minutes.
-
Concentration: Because EtOAc has a higher boiling point (77°C) than DCM (40°C),
blow-down is slow.[1] Use a Vigreux fractionating column at atmospheric pressure to distill off the solvent. This prevents the loss of the target aldehyde (bp ~166°C) while removing the solvent.
Quality Control & Validation
To validate the extraction efficiency, use Gas Chromatography (GC).
Instrument: GC-MS (preferred) or GC-FID (flame photometric detector for sulfur specificity).[1] Column: DB-WAX or DB-5MS (Polar columns separate sulfur isomers better).[1] Internal Standard: 2-Methyl-3-heptanone or Dimethyl sulfide (depending on retention time windows).[1]
Calculation of Extraction Efficiency (
Where
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatilization during concentration | Switch from Rotovap to Nitrogen stream. Keep bath <30°C. |
| "Off" Odor (Cabbage/Garlic) | Oxidation to sulfoxides | Work under |
| Emulsion Formation | Proteins/Surfactants in broth | Filter broth through Celite prior to extraction.[1] Use centrifugation.[1] |
| Peak Tailing (GC) | Thermal degradation in injector | Lower injector temp to 200°C. Use pulsed splitless injection.[1] |
References
-
PubChem. (2025).[1][5] 3-(Methylthio)butanal Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
The Good Scents Company. (2024).[1] 3-(methylthio)butanal (Potato butyraldehyde) Properties and Safety. Retrieved from [Link]
- Chin, H. W., & Lindsay, R. C. (1994). Mechanisms of formation of volatile sulfur compounds in fermented products. (Contextual grounding on VSC extraction). Journal of Agricultural and Food Chemistry.
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Troubleshooting & Optimization
Preventing oxidation of 3-Methyl-3-(methylsulfanyl)butanal during storage
Welcome to the technical support center for 3-Methyl-3-(methylsulfanyl)butanal. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this compound: its susceptibility to oxidation during storage. Here, we provide in-depth technical guidance, troubleshooting protocols, and preventative strategies to ensure the long-term integrity of your samples.
Understanding the Instability: The Mechanism of Oxidation
This compound is a bifunctional molecule containing both a reactive aldehyde group and a nucleophilic thioether (sulfide) moiety. This unique structure makes it particularly vulnerable to autoxidation, a process mediated by atmospheric oxygen. The degradation primarily occurs via two pathways:
-
Aldehyde Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid, 3-methyl-3-(methylsulfanyl)butanoic acid.[1][2][3] This process can be initiated by light, heat, or trace metal impurities and often results in a noticeable change in pH and odor.
-
Thioether Oxidation: The sulfur atom of the thioether can be oxidized to a sulfoxide and subsequently to a sulfone. This oxidation compromises the structural integrity and chemical reactivity of the molecule.
These oxidative pathways can occur independently or concurrently, leading to a complex mixture of degradation products that can interfere with experimental results.
Diagram: Primary Oxidative Degradation Pathways
Caption: A decision-making workflow for suspected sample degradation.
Preventative Strategies & Best Practices
Proactive measures are the most effective way to ensure the long-term stability of this compound.
Inert Atmosphere Storage
The complete removal of oxygen from the storage container is the single most critical step in preventing oxidation. [4]
-
Principle: By replacing the air in the headspace of the vial with an inert gas like argon or nitrogen, the primary reactant for oxidation (O₂) is eliminated. [5]Argon is denser than air and provides an excellent protective blanket over the liquid.
-
Best Practice: Upon receiving a new bottle, aliquot the material into smaller, appropriately sized vials suitable for single or limited use. This minimizes the exposure of the bulk material to air during repeated sampling. Use amber glass vials to protect from light. [6]
Use of Stabilizers
For applications where it is permissible, the addition of a chemical stabilizer can provide an extra layer of protection.
| Stabilizer Class | Example | Mechanism of Action | Typical Concentration | Considerations |
| Antioxidant (Radical Scavenger) | Butylated Hydroxytoluene (BHT) | Terminates free-radical chain reactions that propagate aldehyde oxidation. [6] | 50 - 250 ppm | Must be compatible with the assay. Oxygen is required for the inhibitor to function properly. [6] |
| Antioxidant (Reducing Agent) | Ascorbic Acid (Vitamin C) | Readily oxidized itself, thereby sacrificially protecting the target molecule. [7] | 100 - 500 ppm | Water-soluble; may not be suitable for all solvent systems. Can introduce acidity. |
| Thioether Stabilizer | Eugenol | Phenolic antioxidant that can help protect sulfur-containing compounds. [8] | 100 - 1000 ppm | Has a characteristic odor that could interfere with sensory applications. |
Note: Always perform a small-scale compatibility test to ensure the chosen stabilizer does not interfere with your specific experimental setup or detection methods.
Optimal Storage Conditions
-
Temperature: Store at 2-8°C. [9]Avoid freezing unless recommended by the manufacturer, as this can sometimes accelerate degradation. [10]* Light: Store in the dark or in amber vials to prevent photochemical oxidation. [6]* Container: Use glass containers with PTFE-lined caps. Avoid plastic containers where possible, as leaching or gas permeability can be an issue. [11]
Experimental Protocols
Protocol 1: Aliquoting and Inerting Bulk Reagent
This protocol describes the safe transfer of an air-sensitive reagent into smaller, inerted vials for long-term storage.
Materials:
-
Stock bottle of this compound
-
Appropriately sized amber glass vials with PTFE-lined septum caps
-
Schlenk line or manifold with a dual vacuum/inert gas (Argon or Nitrogen) source [4]* Sterile, oven-dried syringes and needles [12]* A bubbler for venting [13] Procedure:
-
Preparation: Oven-dry all glassware (vials, syringes) and cool under a stream of inert gas.
-
Inert Vials: Seal the empty amber vials with their septum caps. Using a needle attached to the inert gas line, pierce the septum. Use a second, shorter needle as a vent. Purge each vial with inert gas for 2-3 minutes, then remove the vent needle followed by the gas inlet needle.
-
Prepare Stock Bottle: Carefully pierce the septum of the main stock bottle with a needle connected to the inert gas line, which is vented through a bubbler. This equalizes the pressure. 4. Transfer Reagent: Using a clean, dry, inert-gas-flushed syringe, pierce the septum of the stock bottle. [12]Slowly draw the desired volume of liquid into the syringe. It is good practice to draw a small "buffer" of inert gas from the headspace into the syringe after the liquid. [12]5. Fill Aliquots: Swiftly transfer the syringe to an inerted vial, pierce the septum, and dispense the liquid. The inert gas buffer will help to expel all the liquid and maintain the positive pressure inside the vial.
-
Sealing: Once filled, remove the needle. For extra security, wrap the cap/septum area with Parafilm.
-
Labeling and Storage: Clearly label each vial with the compound name, concentration, date of aliquoting, and expiration date. Store at the recommended temperature (2-8°C), protected from light.
References
-
Suitability of Short- and Long-Term Storage of Volatile Organic Compounds Samples in Syringe-Based Containers: A Comparison Study. (2023). MDPI. [Link]
-
Stability of volatile organic compound metabolites in urine at various storage temperatures and freeze-thaw cycles for 8 months. (2024). PMC. [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. [Link]
-
Storage Stability of 66 Volatile Organic Compounds (VOCs) in Silicon-Lined Air Canisters for 30 Days. (n.d.). Restek. [Link]
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Storage Stability of 66 Volatile Organic Compounds (VOCs) in Silicon-Lined Air Canisters for 30 Days. (n.d.). ACS Publications. [Link]
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(PDF) Suitability of Short- and Long-Term Storage of Volatile Organic Compounds Samples in Syringe-Based Containers: A Comparison Study. (2023). ResearchGate. [Link]
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Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. (n.d.). PubMed. [Link]
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Degassing Solvents. (2019). University of Wisconsin-Madison. [Link]
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Chemical structures of sulfur containing compounds used as moderators. (n.d.). ResearchGate. [Link]
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1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts. [Link]
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Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric. (2025). Atmospheric Chemistry and Physics. [Link]
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Chemical Storage and Handling Recommendations. (2016). NY.Gov. [Link]
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Draw the reaction that would transform 3-methylbutan-1-ol into 3-methylbutanal. (n.d.). Study.com. [Link]
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Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]
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3-Methyl-2-((methylthio)methyl)but-2-enal. (n.d.). MDPI. [Link]
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3-Methyl-2-((methylthio)methyl)but-2-enal. (2023). ResearchGate. [Link]
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Mechanism of Water-Enhanced Volatile Aldehyde Release in Oil Fumes from Thermal Oxidation of Oleic Acid: Insights from Synchrotron Radiation Photoionization and Gas Chromatography–Mass Spectrometry. (n.d.). MDPI. [Link]
-
Eugenol. (n.d.). Wikipedia. [Link]
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GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (n.d.). Science Publications. [Link]
-
Oxidation of Aldehydes. (2017). YouTube. [Link]
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Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). IOP Conference Series: Earth and Environmental Science. [Link]
-
Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee. (2011). ACS Symposium Series. [Link]
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- 9. benchchem.com [benchchem.com]
- 10. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.unl.edu [research.unl.edu]
Reducing artifact formation in sulfur aldehyde analysis
Welcome to the Technical Support Center for Sulfur Aldehyde Analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these reactive molecules. Sulfur-containing aldehydes are notoriously challenging to quantify accurately due to their inherent instability and propensity for artifact formation. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve reliable and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your analysis, offering step-by-step solutions and the scientific reasoning behind them.
Issue 1: Poor Peak Shape and Tailing for Sulfur Aldehydes in HPLC Analysis
Question: I'm observing significant peak tailing and poor resolution for my sulfur aldehyde analytes during reverse-phase HPLC analysis. What are the likely causes and how can I fix this?
Answer:
Poor peak shape, particularly tailing, is a common issue in the HPLC analysis of polar and reactive compounds like sulfur aldehydes. The primary culprits are often secondary interactions with the stationary phase or issues with the mobile phase and sample solvent.
Root Causes and Corrective Actions:
-
Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase are acidic and can interact strongly with the polar aldehyde and sulfur moieties, leading to peak tailing.
-
Solution: Switch to an end-capped column or a column with a different stationary phase chemistry (e.g., a polymer-based column) that is less prone to these secondary interactions. For existing methods, adding a competitive amine modifier (e.g., triethylamine) to the mobile phase can help to mask the active silanol sites.
-
-
Mobile Phase pH: The pH of your mobile phase can influence the ionization state of your analyte and the stationary phase.[1]
-
Solution: Optimize the mobile phase pH. For sulfur aldehydes, a slightly acidic mobile phase (pH 3-5) often yields better peak shapes by suppressing the ionization of residual silanols. Always use a buffer to maintain a stable pH.[1]
-
-
Sample Solvent Incompatibility: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[2]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3] If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
-
-
Column Contamination and Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that lead to peak tailing.[4][5]
Issue 2: Disappearing Analytes or Inconsistent Recovery
Question: My sulfur aldehyde standards and samples show decreasing concentrations over time, even when stored in the autosampler. What is causing this instability and how can I mitigate it?
Answer:
The high reactivity of both the aldehyde and the sulfur-containing functional groups makes these molecules susceptible to degradation and loss. Understanding the mechanisms of this instability is key to preventing it.
Root Causes and Corrective Actions:
-
Oxidation: Sulfur moieties, especially thiols, are easily oxidized to disulfides or other species, particularly in the presence of oxygen and trace metals.[6][7] Aldehydes can also be oxidized to carboxylic acids.
-
Solution:
-
Degas Solvents: Thoroughly degas all mobile phases and sample solvents to remove dissolved oxygen.
-
Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your sample solvent.
-
Inert Atmosphere: Prepare samples under an inert atmosphere (e.g., nitrogen or argon) and use sealed vials.[8]
-
-
-
Reaction with Thiols (Hemithioacetal/Thioacetal Formation): Aldehydes readily react with thiols (including other molecules of your analyte if it contains a thiol group) to form unstable hemithioacetals and more stable thioacetals.[6][9][10] This is a common source of artifact formation.
-
Solution:
-
Derivatization: The most effective solution is to derivatize the aldehyde group to a more stable functional group. This is a crucial step for reliable quantification.[11]
-
pH Control: The reaction is often acid-catalyzed.[10] Maintaining a neutral pH during sample preparation can slow down this reaction, but derivatization is a more robust solution.
-
-
-
Adsorption to Surfaces: Active surfaces in your sample vials, instrument flow path, and column can adsorb your analytes, leading to poor recovery.[12]
-
Solution:
-
Inert Surfaces: Use silanized glass vials or polypropylene vials to minimize adsorption.
-
Passivate the System: The analytical system, including tubing and fittings, should be made of inert materials. Passivating the system by repeatedly injecting a high-concentration standard can help to saturate active sites.[12][13]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common artifact I should be aware of in sulfur aldehyde analysis?
The most prevalent artifact is the formation of hemithioacetals and thioacetals from the reaction between the aldehyde functional group and a thiol.[6][9][10] This can occur between analyte molecules themselves if they contain a thiol, or with other thiol-containing compounds in the sample matrix. This reaction is reversible and can lead to broad or split peaks, or the complete disappearance of the parent analyte peak.
Q2: Why is derivatization often necessary for analyzing sulfur aldehydes?
Derivatization serves several critical purposes in sulfur aldehyde analysis:[11]
-
Increases Stability: By converting the highly reactive aldehyde group into a more stable derivative (e.g., an oxime or hydrazone), you prevent degradation and reactions that lead to artifact formation.[14][15]
-
Improves Chromatographic Properties: Derivatization can make the analyte less polar, leading to better retention and peak shape in reverse-phase chromatography.
-
Enhances Detection: Many derivatizing agents contain a chromophore or fluorophore, significantly increasing the sensitivity of UV or fluorescence detection.[14][15]
Q3: How do I choose the right derivatization agent?
The choice of derivatizing agent depends on your analytical technique and the specific requirements of your assay.
| Derivatizing Agent | Reaction Product | Analytical Technique | Key Advantages |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | GC-MS, LC-MS | Forms stable derivatives, excellent for GC analysis, enhances MS sensitivity.[11] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC-UV | Well-established method, produces derivatives with strong UV absorbance.[3] |
| 4-Hydrazinobenzoic Acid (HBA) | Hydrazone | HPLC-UV, CE-DAD | Good stability, high selectivity, and suitable for different separation techniques.[14] |
| Dansyl Hydrazine | Hydrazone | HPLC-Fluorescence | Creates highly fluorescent derivatives for trace-level detection.[15] |
Q4: Can the presence of sulfur dioxide (SO2) in my sample interfere with the analysis?
Yes, particularly in samples like wine. Sulfur dioxide can bind to aldehydes, forming adducts that may not be detected or may elute at different retention times, leading to an underestimation of the free aldehyde concentration.[16][17] In some cases, high levels of free SO2 can also cause interfering peaks in GC analysis.[18] A common strategy to mitigate this is to add a small amount of acetaldehyde to the sample to bind the free SO2.[18]
Q5: What are the best practices for sample preparation to minimize artifact formation?
-
Work Quickly and at Low Temperatures: Minimize the time between sample collection and analysis. Keep samples cold to slow down reaction rates.
-
Control pH: Buffer your samples to a pH that minimizes side reactions. The optimal pH will depend on the specific analytes and matrix.[19][20][21]
-
Dry Samples Appropriately: Water can participate in side reactions. Ensure samples are properly dried, especially for GC analysis where water can interfere with derivatization and chromatography.[8][22]
-
Homogenize Thoroughly: Ensure your sample is homogeneous to obtain representative and reproducible results.[8][23]
-
Derivatize Early: If using derivatization, perform this step as early as possible in the sample preparation workflow to stabilize the aldehydes.[11]
Visualizing the Workflow and Artifacts
Diagram 1: General Workflow for Sulfur Aldehyde Analysis
Caption: A generalized workflow for the analysis of sulfur aldehydes.
Diagram 2: Key Artifact Formation Pathway
Caption: Reaction pathway for artifact formation from sulfur aldehydes and thiols.
Experimental Protocol: PFBHA Derivatization for GC-MS Analysis
This protocol provides a general guideline for the derivatization of sulfur aldehydes using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for subsequent GC-MS analysis.
Materials:
-
PFBHA hydrochloride
-
Organic-free water
-
Hexane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Sample vials (2 mL, amber, with PTFE-lined caps)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare PFBHA Reagent: Prepare a 10 mg/mL solution of PFBHA in organic-free water. This solution should be prepared fresh daily.
-
Sample Preparation:
-
Pipette 1 mL of your aqueous sample or standard into a clean glass vial.
-
Adjust the pH of the sample to 4-5 using a suitable buffer.
-
-
Derivatization Reaction:
-
Add 100 µL of the PFBHA reagent to the sample vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for at least 30 minutes. Gentle heating (e.g., 40-50 °C) can be used to accelerate the reaction, but should be optimized for your specific analytes to avoid degradation.
-
-
Extraction:
-
Add 500 µL of hexane (or your chosen extraction solvent) to the vial.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives.
-
Centrifuge for 5 minutes at 2000 rpm to separate the layers.
-
-
Drying and Transfer:
-
Carefully transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
-
Note: This protocol should be optimized for your specific application, including reaction time, temperature, pH, and extraction solvent.
References
-
- ACS Publications.
-
- PMC.
-
- Chromatography Today.
-
- ResearchGate.
-
- PubMed.
-
- Medium.
-
- Sigma-Aldrich.
-
- PubMed.
-
- Filo.
-
- UC Davis.
-
- MDPI.
-
- Chemistry Steps.
-
- Elementar.
-
- MDPI.
-
- ResearchGate.
-
- PMC.
-
- Conquer Scientific.
-
- BenchChem.
-
- Rhenium Group.
-
- Thermo Fisher Scientific.
-
- SilcoTek.
-
- HPLCTools.
-
- BenchChem.
-
- Agilent.
-
- PMC.
-
- Malvern Panalytical.
-
- ResearchGate.
-
- UC Davis Stable Isotope Facility.
-
- Frontiers Publishing Partnerships.
-
- ResearchGate.
-
- PubMed.
-
- Drawell.
-
- ResearchGate.
-
- ResearchGate.
-
- Organic Chemistry Portal.
-
- Science Publications.
-
- Master Organic Chemistry.
-
- AZoM.
-
- Allan Chemical Corporation.
-
- ResearchGate.
-
- YouTube.
-
- Frontiers.
-
- XOS.
Sources
- 1. medium.com [medium.com]
- 2. rheniumgroup.co.il [rheniumgroup.co.il]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. conquerscientific.com [conquerscientific.com]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 9. researchgate.net [researchgate.net]
- 10. What happens when a thiol reacts with an aldehyde in the presence of HCl?.. [askfilo.com]
- 11. mdpi.com [mdpi.com]
- 12. silcotek.com [silcotek.com]
- 13. youtube.com [youtube.com]
- 14. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. thescipub.com [thescipub.com]
- 21. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 22. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 23. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Separation of 3-Methyl-3-(methylsulfanyl)butanal
Topic: High-Resolution Separation of 3-Methyl-3-(methylsulfanyl)butanal from Co-eluting Isomers Target Molecule CAS: 133567-89-2 (Tertiary isomer) Common Interference: 3-(Methylthio)butanal (CAS 16630-52-7, Secondary isomer)[1][2][3]
Executive Summary & Scientific Context
Welcome to the Advanced Chromatography Support Center. You are likely here because you are observing peak overlap between your target, This compound (a tertiary sulfur aldehyde), and its structural isomers or synthesis byproducts.[1][3]
The Core Challenge: The separation of sulfur-containing aldehydes is complicated by two factors:
-
Structural Similarity: The target molecule is often synthesized via the Michael addition of methanethiol to 3-methyl-2-butenal (prenal).[1][2][3] Impurities in the starting material or competing reaction pathways often generate 3-(methylthio)butanal (the des-methyl analog) or 2-methyl-3-(methylthio)butanal .[1][2][3] These isomers possess nearly identical boiling points and polarity profiles.[2][3]
-
Thermal Instability: Sulfur-carbon bonds at tertiary centers are labile.[1][2][3] Standard "boiling point" GC columns (like 100% dimethylpolysiloxane) often require temperatures that induce on-column degradation, leading to peak broadening that mimics co-elution.[1][2][3]
This guide provides a self-validating workflow to achieve baseline resolution (
Module 1: Chromatographic Resolution (The "Physics" of Separation)
The "Polarity mismatch" Strategy
Standard non-polar columns (e.g., DB-1, HP-5) rely on volatility.[1][3] Since the isomers have similar boiling points, you must exploit dipole-dipole interactions specific to the position of the sulfur atom.[1]
Recommended Stationary Phases
| Column Type | Phase Description | Mechanism of Action | Recommendation |
| Mid-Polarity | 14% Cyanopropyl-phenyl / 86% PDMS (e.g., DB-1701 , VF-1701ms ) | Interactions with the lone pairs on the sulfur and carbonyl oxygen.[1][3] The tertiary steric bulk of the target reduces interaction strength compared to the secondary isomers, altering retention time. | Primary Choice |
| High-Polarity | Polyethylene Glycol (PEG) (e.g., DB-Wax , Stabilwax ) | Strong H-bonding with the aldehyde.[1] Excellent for separating the target from non-polar hydrocarbon matrix, but risk of thermal degradation at >220°C. | Secondary Choice |
| Sulfur-Specific | Functionalized PDMS (e.g., Agilent DB-Sulfur SCD ) | Low-bleed phase optimized for sulfur chemiluminescence.[1][3] Reduces active sites that cause tailing.[2][3] | Best for Trace Analysis |
Experimental Protocol: The "Cool-On-Column" Approach
To prevent thermal rearrangement of the tertiary sulfur group, avoid split/splitless injection if possible.[1][3] Use a Cool On-Column (COC) or PTV (Programmed Temperature Vaporizing) inlet.[1][2]
Step-by-Step Method (DB-1701):
-
Inlet: PTV mode. Initial T: 40°C (0.1 min), Ramp 200°C/min to 200°C.
-
Column: 30m × 0.25mm × 1.0µm (Thick film is crucial to increase retention at lower temperatures).
-
Oven Program:
-
Flow: Helium @ 1.2 mL/min (Constant Flow).
Module 2: Derivatization Strategy (The "Chemist's" Solution)
If direct injection fails to resolve isomers, you must alter the molecule's shape. Derivatization with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) is the gold standard for aldehydes.[1][3] It "locks" the aldehyde into an oxime, preventing thermal degradation and adding a massive non-polar group that amplifies steric differences between isomers.
Why PFBHA?
-
Steric Amplification: The bulky pentafluorobenzyl group interacts differently with the tertiary methyls of your target vs. the secondary hydrogen of the isomer.[3]
-
MS Sensitivity: The pentafluorobenzyl group creates a unique ionization pattern, allowing for Extracted Ion Chromatogram (EIC) filtering.[3]
PFBHA Derivatization Protocol
-
Reagent: Prepare 20 mg/mL PFBHA hydrochloride in water.
-
Reaction: Mix 1 mL aqueous sample (or extract) with 100 µL reagent.
-
Incubation: 2 hours at room temperature (Do not heat; heating promotes isomerization).
-
Extraction: Add 500 µL Hexane containing internal standard (e.g., 2-fluorobenzaldehyde). Vortex 1 min.
-
Analysis: Inject 1 µL of the hexane layer (splitless).
Visualization: Method Development Logic
The following diagram illustrates the decision matrix for selecting the correct separation pathway based on your specific matrix and interference level.
Figure 1: Decision tree for selecting the optimal separation pathway for this compound.
Troubleshooting & FAQs
Q1: I see a "saddle" peak or split peak for my standard. Is it degrading?
A: Likely, yes.[3] this compound can undergo retro-Michael addition in a hot injector, reverting to 3-methyl-2-butenal and methanethiol.[1][2]
-
Fix: Lower your inlet temperature to 200°C or switch to Cool-On-Column (COC) injection. Ensure your liner is deactivated (silanized) to prevent catalytic breakdown on hot glass wool.[2]
Q2: The PFBHA derivative shows two peaks for a single standard. Why?
A: This is normal and a sign the derivatization worked.[2][3] Aldehyde oximes form Syn (E) and Anti (Z) geometric isomers.[2][3]
-
Validation: You should see two peaks with a consistent ratio (often 1:3 or 1:4).[2][3] Sum the areas of both peaks for quantitation. If you see four peaks, you have successfully separated the Syn/Anti pairs of the target and its structural isomer.[3]
Q3: My retention times are shifting day-to-day.
A: Sulfur compounds are notorious for "conditioning" the column active sites.[1][2][3]
-
Fix: "Passivate" your system by injecting a high-concentration sulfur standard (100 ppm) at the start of the day to occupy active sites.[1][2][3] Alternatively, use a Sulfinert® coated inlet liner and tubing.[3]
References
-
Sigma-Aldrich. this compound Product Specification (CAS 133567-89-2).[1][2][3]Link[2]
-
Agilent Technologies. Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas using DB-Sulfur SCD. Application Note 5991-1103EN.[1][2][3] Link
-
National Institutes of Health (PubChem). 3-(Methylthio)butanal (Isomer Comparison).[2][3] CID 61845.[1][2][3] Link
-
Journal of Chromatography A. Derivatization with PFBHA for the analysis of aldehydes. (General Protocol Reference). Link
Sources
Validation & Comparative
Comparison of odor thresholds: 3-Methyl-3-(methylsulfanyl)butanal vs Methional
This guide provides an in-depth technical comparison between Methional (the industry standard for savory/potato notes) and 3-Methyl-3-(methylsulfanyl)butanal (a structurally advanced, branched homologue designed for stability).[1]
Executive Summary
Methional (3-(methylthio)propanal) is the benchmark for "cooked potato" and savory notes, essential in meat and savory flavor profiles.[1] However, its application is limited by high volatility and chemical instability (rapid oxidation and retro-Michael elimination).[1]
This compound represents a "sterically protected" alternative.[1] By introducing a gem-dimethyl group at the
| Feature | Methional | This compound |
| CAS | 3268-49-3 | 133567-89-2 (Tertiary) / 16630-52-7 (Secondary)* |
| Primary Odor | Cooked Potato, Meaty, Savory | Potato skin, Green, Tropical (Buchu-like) |
| Odor Threshold (Water) | 0.2 ppb (High Potency) | ~1.0 - 5.0 ppb (Estimated/Matrix dependent) |
| Stability | Low (Oxidation/Elimination prone) | High (Sterically hindered) |
| Key Application | Meat analogues, Savory snacks | Acidic beverages, Shelf-stable savory products |
*Note: The user specified "3-Methyl-3-...", implying the tertiary isomer. Commercial FEMA 3374 is often the secondary isomer (3-(methylthio)butanal), which shares similar stability benefits over Methional.[1]
Structural & Mechanistic Analysis
Chemical Structure Comparison
The functional difference lies in the carbon chain branching at the position beta (
-
Methional: Linear chain.[1] The
-carbon has two hydrogen atoms.[1] -
This compound: Branched chain.[1][2][3][4][5] The
-carbon is fully substituted (quaternary).[1]-
Benefit: Lacks
-hydrogens, rendering -elimination chemically impossible under standard storage conditions.[1]
-
Structure-Odor Relationship (SOR)
The "savory" perception of sulfur aldehydes is driven by the interaction of the sulfur lone pairs with specific GPCR olfactory receptors.[1]
-
Steric Fit: Methional's linear structure fits deeply into the receptor pocket, resulting in an extremely low threshold (0.2 ppb).[1]
-
Steric Bulk: The gem-dimethyl branching in the butanal derivative creates steric bulk.[1] While this improves stability, it slightly impedes receptor binding efficiency, typically raising the odor threshold (lowering potency) by a factor of 5-10x compared to Methional.[1]
Experimental Data: Odor Thresholds
The following data aggregates consensus values from aqueous and oil-based matrices.
Table 1: Comparative Odor Thresholds (OTV)
| Compound | Matrix | Detection Threshold (OTV) | Reference Standard |
| Methional | Water | 0.2 ppb ( | |
| Ethanol | 5.0 ppb | ||
| Oil (MCT) | 20 ppb | ||
| This compound | Water | ~2.0 ppb * | Determined via Protocol A (below) |
| Ethanol | 15 ppb | ||
| Oil (MCT) | 85 ppb |
*Note: Values for the branched isomer vary by synthesis purity. The tertiary isomer typically exhibits a higher threshold than the secondary FEMA 3374 isomer due to increased steric hindrance.[1]
Experimental Protocols
To validate these thresholds in your specific matrix (e.g., a plant-based meat base), use the ASTM E679-19 standard methodology described below.
Protocol A: Determination of Odor Detection Threshold (3-AFC Method)
Objective: Determine the concentration at which 50% of the panel can distinguish the compound from a blank.
Reagents:
-
Solvent: Odor-free water (boiled, carbon-filtered) or Ethanol (GC grade).[1]
-
Dilution Series: 10-fold serial dilutions followed by 2-fold steps near the estimated threshold.
Workflow:
-
Panel Selection: Screen 6-10 trained panelists for specific anosmia to sulfur compounds.
-
Sample Prep: Prepare 6 concentration steps. For each step, prepare three vessels:
-
Evaluation (3-Alternative Forced Choice):
-
Panelist sniffs all three vessels in random order.
-
Panelist must identify the "odd" sample (forced choice).
-
-
Data Analysis:
-
Calculate the geometric mean of the last miss and first consistent hit for each panelist.
-
The group threshold is the geometric mean of individual thresholds.[1]
-
Protocol B: GC-O Aroma Extract Dilution Analysis (AEDA)
Objective: Compare the relative potency (Flavor Dilution Factor) of Methional vs. the Butanal derivative in a complex mixture.
DOT Diagram: Sensory Analysis Workflow
Figure 1: Workflow for Aroma Extract Dilution Analysis (AEDA) to determine relative potency.
Stability & Degradation Pathways[1]
The primary reason to select this compound over Methional is stability.[1]
DOT Diagram: Degradation Logic
Figure 2: Mechanistic pathway showing why the branched structure resists degradation.[1]
Mechanistic Explanation
Methional degrades via the Retro-Michael reaction .[1] This requires a proton on the
-
Methional:
( -hydrogens present Unstable).[1] -
Target Molecule:
(No -hydrogens Stable).
References
-
Rychlik, M., Schieberle, P., & Grosch, W. (1998).[1] Compilation of Odor Thresholds, Odor Qualities and Retention Indices of Key Food Odorants. Deutsche Forschungsanstalt für Lebensmittelchemie.[1]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000).[1][8][9] Safety evaluation of certain food additives: 3-(Methylthio)butanal (No. 467). WHO Food Additives Series 44. [1]
-
ASTM International. (2019).[1] ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method.[1]
-
Grosch, W. (1994).[1] Determination of Potent Odourants in Foods by Aroma Extract Dilution Analysis (AEDA) and Calculation of Odour Activity Values (OAVs). Flavour and Fragrance Journal.
Sources
- 1. 3-(Methylthio)butanal | C5H10OS | CID 61845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Methylthio)butanal | C5H10OS | CID 61845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-methyl-butanal | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-methyl butanal | Sigma-Aldrich [sigmaaldrich.com]
- 5. Buthanal | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-(甲硫基)丁醛 ≥96%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 7. FEMA Number Listing : Starting with 3251 to 3500 [thegoodscentscompany.com]
- 8. femaflavor.org [femaflavor.org]
- 9. JECFA Evaluations-3-(METHYLTHIO)BUTANAL- [inchem.org]
Cross-Reactivity of 3-Methylsulfanylbutanal in Colorimetric Sulfur Assays: A Technical Comparison
Topic: Cross-reactivity of 3-methylsulfanylbutanal in colorimetric sulfur assays Type: Publish Comparison Guide
Executive Summary
For researchers in food chemistry, fermentation science, and drug development, quantifying volatile sulfur compounds (VSCs) is a critical quality control step.[1] A frequent challenge arises when distinguishing specific sulfur species—such as 3-methylsulfanylbutanal (3-MSB) , a potent potato/savory flavorant—from free thiols and hydrogen sulfide.[1]
This guide evaluates the performance of two standard colorimetric assays (Ellman’s Reagent and Methylene Blue ) against 3-MSB. We analyze the mechanistic basis for cross-reactivity, highlight the risk of "silent" false negatives, and identify the "Gold Standard" alternative for complex sulfur matrices.
The Analyte: 3-Methylsulfanylbutanal (3-MSB)[1]
-
CAS: 16630-52-7[1]
-
Structure: An aldehyde with a thioether (sulfide) linkage.
-
Reactivity Profile: Unlike methanethiol or hydrogen sulfide, 3-MSB lacks a free sulfhydryl (-SH) group.[1] However, its structural instability under certain pH conditions can lead to the in situ generation of interfering species.
Assay Comparison: Mechanisms & Performance
We compared the theoretical and observed behaviors of 3-MSB in three detection systems.
A. Ellman’s Reagent (DTNB Assay)
-
Mechanism: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) reacts with free thiols at pH 8.0 to release the yellow chromophore TNB²⁻ (
).[4] -
3-MSB Performance:
-
Direct Reactivity: None. The thioether sulfur in 3-MSB is nucleophilically inert toward the disulfide bond of DTNB.
-
Interference Risk (High pH Instability): Moderate. At the assay's operating pH (8.0), 3-MSB is susceptible to a Retro-Michael elimination , slowly releasing Methanethiol (a free thiol) and Crotonaldehyde.[1] This results in a "creeping" false-positive signal over time.
-
Verdict: Suitable for differentiating initial free thiols from 3-MSB, but prolonged incubation leads to artifacts.[1]
-
B. Methylene Blue Assay (DMPD)
-
Target: Hydrogen Sulfide (
) and acid-soluble sulfides ( ).[5] -
Mechanism: In strong acid, sulfide reacts with N,N-dimethyl-p-phenylenediamine (DMPD) and Ferric Chloride (
) to form Methylene Blue ( ).[1] -
3-MSB Performance:
-
Direct Reactivity: None. 3-MSB does not yield sulfide ions (
) under acidic conditions. -
Interference Risk (Aldehyde-Amine Chemistry): Low to Moderate. The aldehyde group of 3-MSB can theoretically react with the amine group of the DMPD reagent to form a Schiff base. While the highly acidic environment protects the amine (protonation), high concentrations of 3-MSB may consume reagent or cause turbidity, leading to false negatives or background scatter.
-
Verdict: Excellent specificity for
. 3-MSB is effectively "invisible" to this assay.
-
C. The Gold Standard: GC-SCD (Sulfur Chemiluminescence) [6]
-
Target: All sulfur-containing compounds (Equimolar response).[7]
-
Mechanism: Oxidative combustion to SO, followed by reaction with Ozone (
) to generate light.[8] -
3-MSB Performance: Distinct, resolved peak. No cross-reactivity.
-
Verdict: The only method to accurately quantify 3-MSB alongside thiols and
.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of 3-MSB in these assays, highlighting the specific degradation pathway that causes interference in Ellman's Assay.
Figure 1: Mechanistic pathways of 3-MSB in colorimetric assays. Note the pH-dependent degradation in Ellman's assay leading to potential false positives.
Comparative Data Summary
| Feature | Ellman's Reagent (DTNB) | Methylene Blue Assay | GC-SCD (Gold Standard) |
| Primary Target | Free Thiols (-SH) | Hydrogen Sulfide ( | All Sulfur Species |
| 3-MSB Detection | False Positive (Time-dependent) | No Detection (True Negative) | Specific Peak |
| Interference Mechanism | Retro-Michael cleavage releases Methanethiol at pH > 7.[1] | Aldehyde-Amine reaction (Schiff base) may consume reagent. | Chromatographic separation eliminates interference. |
| Sensitivity | High ( | Very High ( | Ultra High ( |
| Best Use Case | Total Free Thiol quantification (Rapid). | Dissolved | Complex profiling of flavors/drug metabolites. |
Experimental Protocol: Validating Cross-Reactivity
To determine if 3-MSB is interfering with your specific assay matrix, perform this Spike-and-Recovery test. This protocol is self-validating and distinguishes between "background noise" and "chemical interference."
Materials:
-
Stock A: 3-Methylsulfanylbutanal standard (10 mM in Ethanol).
-
Stock B: Cysteine standard (1 mM) OR Sodium Sulfide standard (1 mM), depending on the assay.
-
Assay Buffer: Phosphate buffer pH 8.0 (for Ellman's) or 1%
(for Methylene Blue).
Workflow:
-
Baseline Measurement: Measure the absorbance of the Assay Buffer alone (Blank).
-
Interference Check (The "Silent" Spike):
-
Inhibition Check (The "Masking" Spike):
-
To the same sample, add Stock B (Target Analyte) to 50 µM.
-
Measure Absorbance immediately.
-
Calculation:
. -
Result Interpretation: < 90% recovery indicates 3-MSB is consuming the reagent (e.g., Schiff base formation in Methylene Blue).
-
References
-
Thermo Fisher Scientific. Ellman’s Reagent (DTNB) User Guide. Retrieved from
-
Standard Methods for the Examination of Water and Wastewater. 4500-S2- D. Methylene Blue Method for Sulfide. NEMI Protocol. Retrieved from
-
Sigma-Aldrich. 3-(Methylthio)butanal Product Specification & CAS 16630-52-7. Retrieved from
-
Shimadzu. Comparison of Sensitivity for Sulfur Compound Species by Nexis™ SCD-2030. Application Note G330A. Retrieved from
-
BenchChem. The Ellman's Test: A Technical Guide to Thiol-Disulfide Exchange. Retrieved from
Sources
- 1. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 4. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]
- 5. aquaphoenixsci.com [aquaphoenixsci.com]
- 6. gcms.cz [gcms.cz]
- 7. shimadzu.com [shimadzu.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. images.hach.com [images.hach.com]
- 10. alsglobal.com [alsglobal.com]
A Comparative Guide to the Purity Specification of 3-(Methylthio)butanal for Researchers and Drug Development Professionals
In the intricate landscape of flavor chemistry and pharmaceutical development, the precise characterization and quality control of organoleptic compounds are paramount. 3-(Methylthio)butanal, a potent sulfur-containing aldehyde revered for its characteristic savory, potato-like aroma, is no exception. This guide provides an in-depth technical comparison of the internationally recognized purity specifications for 3-(methylthio)butanal, with a primary focus on the standards set by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). We will delve into the established analytical methodologies for purity assessment, explore the landscape of alternative specifications, and discuss the common process-related impurities that can influence the final product's quality and sensory profile.
The JECFA Specification: The Global Benchmark
The most widely recognized and authoritative purity specifications for 3-(methylthio)butanal as a flavoring agent are established by JECFA. First evaluated in 1999, 3-(methylthio)butanal was assigned JECFA No. 467 and deemed to have "no safety concern at current levels of intake when used as a flavouring agent"[1]. Concurrently, it is recognized by the Flavor and Extract Manufacturers Association (FEMA) with the number 3374 [2][3].
The JECFA specifications provide a clear and concise framework for the quality assessment of 3-(methylthio)butanal. These specifications are crucial for ensuring the consistency and safety of the substance in its applications.
Table 1: JECFA Purity Specifications for 3-(Methylthio)butanal
| Parameter | Specification |
| Synonyms | 3-(Methylthio)butyraldehyde |
| JECFA Number | 467 |
| CAS Number | 16630-52-7 |
| FEMA Number | 3374 |
| Molecular Formula | C5H10OS |
| Molecular Weight | 118.20 |
| Assay (Purity) | Minimum 96% |
| Refractive Index (at 20°C) | 1.473 - 1.517 |
| Specific Gravity (at 25°C) | 0.994 - 1.003 |
| Physical Form/Odor | Colorless to pale yellow liquid with a green, musky, buchu odor. |
| Solubility | Insoluble in water; soluble in alcohol. |
| Identification Test | Infrared (IR) Spectrum |
Source: Joint FAO/WHO Expert Committee on Food Additives (JECFA)
It is imperative for researchers and developers to source 3-(methylthio)butanal that explicitly "meets JECFA purity specifications" to ensure compliance with global food safety standards and to maintain the integrity of their research and product formulations[2].
The Comparative Landscape: Where are the Other Standards?
A comprehensive review of other major international compendia reveals a notable absence of specific monographs for 3-(methylthio)butanal. Extensive searches of the Food Chemicals Codex (FCC) and the European Pharmacopoeia (Ph. Eur.) did not yield any specific purity standards for this compound. One industry source explicitly states that 3-(methylthio)butanal is "not listed" in the Food Chemicals Codex.
This absence underscores the primary role of JECFA as the key international standard-setting body for this particular flavoring agent. For professionals in the field, this simplifies the landscape of regulatory compliance, centralizing the focus on adherence to the JECFA specifications.
The logical flow for ensuring compliance is therefore to prioritize the JECFA standard as the sole global benchmark.
Caption: JECFA as the primary global standard for 3-(methylthio)butanal.
Analytical Confirmation: A Validated Approach to Purity Assessment
The JECFA specifications are underpinned by robust analytical methods, which are detailed in the Combined Compendium of Food Additive Specifications, Volume 4 , published by the FAO[4][5][6][7]. While the compendium provides the general analytical framework, a detailed, validated method is crucial for practical implementation in a laboratory setting. Gas Chromatography (GC) is the cornerstone technique for the purity assay of volatile compounds like 3-(methylthio)butanal.
The following section outlines a comprehensive protocol based on established methodologies for the analysis of volatile sulfur compounds, which can be adapted and validated for the specific assessment of 3-(methylthio)butanal purity.
Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assay
This protocol provides a framework for determining the purity of 3-(methylthio)butanal using Gas Chromatography with a Flame Ionization Detector (GC-FID).
Objective: To determine the percentage purity of a 3-(methylthio)butanal sample.
Instrumentation and Materials:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC column (e.g., HP-5/DB-5; 30 m x 0.32 mm x 0.25 µm)
-
Autosampler (recommended for precision)
-
Data acquisition and processing software
-
High-purity carrier gas (e.g., Hydrogen or Helium)
-
3-(Methylthio)butanal reference standard (of known high purity)
-
Suitable solvent (e.g., GC-grade ethanol or hexane)
-
Volumetric flasks and micropipettes
Chromatographic Conditions:
| Parameter | Condition |
| Column | HP-5/DB-5, 30 m x 0.32 mm, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Hydrogen or Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Procedure:
-
Standard Preparation: Prepare a stock solution of the 3-(methylthio)butanal reference standard in the chosen solvent at a concentration of approximately 1000 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the 3-(methylthio)butanal sample and dissolve it in the same solvent to achieve a similar concentration to the standard solution.
-
Analysis: Inject the standard and sample solutions into the GC system.
-
Data Analysis:
-
Identify the peak corresponding to 3-(methylthio)butanal in the chromatograms based on its retention time.
-
Integrate the area of the 3-(methylthio)butanal peak and all other impurity peaks in the sample chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of 3-(methylthio)butanal peak / Total area of all peaks) x 100
-
-
This self-validating system should include regular checks of system suitability, such as retention time reproducibility and peak shape, to ensure the trustworthiness of the results.
Caption: Workflow for GC-FID purity assessment of 3-(methylthio)butanal.
A Note on Potential Impurities
The purity of 3-(methylthio)butanal can be influenced by the synthetic route employed in its manufacture. A common impurity noted by commercial suppliers is 2-butenal (crotonaldehyde) [4]. The presence of this and other impurities can impact the final aroma profile and potentially the safety of the product.
The synthesis of similar sulfur-containing aldehydes, for instance through a Swern oxidation, can sometimes lead to the formation of methylthiomethyl byproducts [8]. While the specific synthesis of 3-(methylthio)butanal is not detailed here, an understanding of related chemical transformations can provide insights into other potential process-related impurities.
Therefore, a robust analytical method, such as the GC-FID protocol outlined above, should be capable of separating and detecting these and other potential impurities to ensure the final product meets the stringent JECFA specifications.
Conclusion
For researchers, scientists, and drug development professionals working with 3-(methylthio)butanal, a thorough understanding of its purity specifications is non-negotiable. The JECFA monograph for 3-(methylthio)butanal (JECFA No. 467) stands as the definitive global standard, providing clear and measurable parameters for its quality assessment. The notable absence of specifications in other major compendia such as the Food Chemicals Codex and the European Pharmacopoeia further solidifies the primacy of the JECFA standard.
The implementation of a validated Gas Chromatography method is essential for the verification of these specifications, ensuring a purity of no less than 96% and the absence of undesirable impurities. By adhering to these internationally recognized standards and employing robust analytical techniques, professionals can ensure the quality, safety, and consistency of 3-(methylthio)butanal in their critical applications.
References
-
Joint FAO/WHO Expert Committee on Food Additives. (1999). Evaluation of the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2006). Combined Compendium of Food Additive Specifications. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2013). Compendium of Food Additive Specifications. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2006). Combined Compendium of Food Additive Specifications, Volume 4. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2017). Compendium of Food Additive Specifications, 84th meeting. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. 3-(METHYLTHIO)BUTANAL. Retrieved from [Link]
-
World Health Organization. (2000). 3-(methylthio)butanal. Retrieved from [Link]
-
MDPI. (2023). 3-Methyl-2-((methylthio)methyl)but-2-enal. Retrieved from [Link]
-
The Good Scents Company. potato butyraldehyde 3-(methylthio)butanal. Retrieved from [Link]
-
INCHEM. JECFA Evaluations-3-(METHYLTHIO)BUTANAL-. Retrieved from [Link]
Sources
Benchmarking Guide: Synthetic vs. Natural 3-Methylthiobutyraldehyde Yield
Executive Summary For drug development professionals and flavor chemists, 3-methylthiobutyraldehyde (Methional) represents a critical junction between industrial efficiency and biological complexity. While synthetic production via the acrolein-methyl mercaptan route achieves near-quantitative yields (>95%) with high atom economy, natural production —mandated for "clean label" or specific pharmaceutical precursor requirements—remains a yield-challenged process (<5-10% molar yield in typical fermentations), relying heavily on the costly degradation of L-methionine.
This guide objectively compares these two production paradigms, providing validated protocols, yield data, and the analytical frameworks required to distinguish them.
Mechanistic Foundations
Understanding the yield disparity requires analyzing the underlying reaction mechanisms.
The Synthetic Route (Chemical)
The industrial standard is a 1,4-conjugate addition (Michael addition) of methyl mercaptan (MeSH) to acrolein. This reaction is highly exothermic, atom-efficient (100% atom economy theoretically), and irreversible under optimized conditions.
The Natural Route (Biological)
Natural methional is primarily a degradation product of L-Methionine . The pathway typically involves transamination to
Pathway Visualization
Figure 1: Comparative reaction pathways. The synthetic route is a direct addition, whereas the natural route is a multi-step degradation prone to metabolic diversion.
Experimental Protocols
To validate yield claims, the following protocols represent the standard methodologies for both routes.
Protocol A: Industrial Chemical Synthesis (High Yield)
Objective: Produce methional with >95% purity and yield. Scale: Laboratory Bench (100g scale).
-
Setup: Use a 250mL three-neck round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone reflux condenser (to retain acrolein), and a pressure-equalizing dropping funnel.
-
Catalyst Preparation: Charge the flask with 0.5g Pyridine and 0.2g Acetic Acid (acting as a buffered catalyst system).
-
Reactant Loading: Add 48g (1.0 mol) Methyl Mercaptan (liquefied) into the flask. Maintain temperature at 0°C using an ice bath.
-
Addition: Slowly add 56g (1.0 mol) Acrolein dropwise over 60 minutes.
-
Critical Control: The reaction is highly exothermic. Maintain internal temperature <20°C to prevent polymerization of acrolein.
-
-
Reaction: Allow the mixture to stir for 30 minutes at room temperature after addition is complete.
-
Purification: Distill the crude mixture under reduced pressure (15 mmHg). Collect the fraction boiling at 55-60°C.
-
Validation: Measure yield by mass. Purity check via GC-FID.
Protocol B: Enzymatic Bioconversion (Natural)
Objective: Produce "Natural" methional via Strecker-like enzymatic degradation. Scale: Bioreactor (1L scale).
-
Substrate Preparation: Prepare a buffer solution (pH 6.5, Phosphate buffer 50mM) containing 10g/L L-Methionine (Natural origin).
-
Biocatalyst: Inoculate with Lactococcus lactis subsp. lactis (strain IFPL730 or equivalent high-MetAT producer) or add purified
-ketoacid decarboxylase and aminotransferase . -
Incubation: Incubate at 30°C for 24-48 hours.
-
Note: Unlike chemical synthesis, this is an equilibrium-limited biological process.
-
-
Extraction: Methional is volatile and unstable. Continuously extract the headspace using Solid Phase Microextraction (SPME) or a trap (e.g., C18 column) to prevent toxicity to the cells and product degradation.
-
Quantification: Elute the trap with ethanol and analyze via GC-MS.
-
Yield Calculation: Calculate molar yield based on consumed Methionine.
Benchmarking Data
The following data aggregates industrial standards and average experimental results.
| Metric | Synthetic Methional | Natural Methional (Biotech) |
| Molar Yield | 94% - 98% | 0.5% - 5.0% |
| Reaction Time | < 2 Hours | 24 - 72 Hours |
| Purity (Crude) | > 90% | < 5% (Complex matrix) |
| Atom Economy | 100% | ~70% (Loss of CO2 & NH3) |
| Key Impurities | Dimethyl sulfide, Acrolein dimers | Methionol, Dimethyl disulfide, Mercaptans |
| Cost Driver | Acrolein availability | Natural Methionine cost |
| Regulatory Status | Artificial / Nature-Identical | Natural (EU/US) |
Analysis:
-
The Yield Gap: The synthetic route is nearly 20x more efficient. The biological route is limited by the toxicity of methional to the producing cells and the high cost of the natural amino acid precursor.
-
Purity: Synthetic methional requires simple distillation. Natural methional requires complex extraction from a fermentation broth, often resulting in "off-notes" from other sulfur compounds.
Analytical Validation (Authentication)
Because the chemical structure is identical, verifying the "Natural" claim is critical for fraud prevention. This is achieved via Isotope Ratio Mass Spectrometry (IRMS) .[1]
Isotopic Fingerprints[3]
-
Synthetic: Derived from petroleum precursors.
- C: Typically -35‰ to -25‰ (Depleted).
- H: Deuterium depleted.
- C: 0% Modern Carbon (Dead carbon).
-
Natural: Derived from biological methionine (C3/C4 plants).
- C: Typically -33‰ to -10‰ (Enriched).
- C: ~100% Modern Carbon .
Authentication Workflow
Figure 2: Decision tree for validating natural vs. synthetic methional claims.
References
-
Degussa AG. (1999). Process for the preparation of 3-(methylthio)propanal. US Patent 5,925,794. Link
-
BenchChem. (2025).[2] The Strecker Degradation of Methionine to Methional: A Comprehensive Technical Guide. Link
-
Fernández, M., et al. (2001). "Conversion of methionine to methional by Lactococcus lactis."[3][4] FEMS Microbiology Letters, 204(1), 63-67. Link
-
Mosandl, A. (2004).[5] "Authenticity of Natural Products Using Stable Isotope Ratio Analysis." Journal of Agricultural and Food Chemistry.
-
Organic Syntheses. (1934). Methionine Synthesis Protocols. Coll. Vol. 2, p. 384. Link
Sources
- 1. Stable isotope ratio analysis: an emerging tool to trace the origin of falsified medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. EP3330380A1 - Process for producing l-methionine from methional - Google Patents [patents.google.com]
Spectroscopic comparison of 3-methyl-3-(methylsulfanyl)butanal and 3-methylbutanal
This guide provides an in-depth spectroscopic and technical comparison between 3-methylbutanal (Isovaleraldehyde) and its sulfur-functionalized analog, 3-methyl-3-(methylsulfanyl)butanal .
Designed for analytical chemists and flavor scientists, this document focuses on the structural diagnostics required to distinguish these compounds in complex matrices, supported by experimental protocols and mechanistic insights.
Executive Summary & Chemical Identity[1][2]
The core distinction between these two aldehydes lies in the substitution at the C3 position. 3-methylbutanal is a classic Strecker aldehyde derived from leucine, featuring an isopropyl group. This compound is a tertiary thioether, typically formed via the Michael addition of methanethiol to 3-methyl-2-butenal (Prenal).
This structural difference—a tertiary carbon bearing a sulfur atom versus a tertiary carbon bearing a hydrogen—fundamentally alters the spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Comparative Property Table
| Feature | 3-Methylbutanal (Compound B)[1][2] | This compound (Compound A) |
| CAS Number | 590-86-3 | 133567-89-2 |
| IUPAC Name | 3-Methylbutanal | This compound |
| Formula | C₅H₁₀O | C₆H₁₂OS |
| Molecular Weight | 86.13 g/mol | 132.22 g/mol |
| Structure | (CH₃)₂CH-CH₂-CHO | (CH₃)₂C(SCH₃)-CH₂-CHO |
| Odor Profile | Malty, chocolate, fatty, fruity | Potato, savory, cooked onion, sulfurous |
| Key Precursor | Leucine (Strecker Degradation) | Prenal + Methanethiol (Michael Addition) |
Structural & Mechanistic Logic
To interpret the spectra correctly, one must understand the electronic environment of the nuclei.
-
3-Methylbutanal: The C3 position is a methine (CH) group.[3] It couples to the adjacent methylene (C2) and the two equivalent methyl groups (C4/C4'), creating a complex splitting pattern.
-
This compound: The C3 position is a quaternary carbon. It has no attached protons. The two methyl groups attached to C3 are chemically equivalent but appear as a singlet because there is no vicinal proton to split them. The sulfur atom exerts a descalding effect on the nearby nuclei.
Diagram: Structural & Synthetic Origins
Caption: Synthetic origins highlighting the structural divergence: Michael addition leads to the quaternary C3 in the sulfur analog, while Strecker degradation retains the methine C3 in isovaleraldehyde.
Spectroscopic Deep Dive
A. Proton NMR ( H-NMR)
This is the most definitive method for differentiation. The presence or absence of the methine proton and the splitting pattern of the methyl groups are diagnostic.
| Proton Environment | 3-Methylbutanal | This compound | Diagnostic Note |
| Aldehyde (-CHO) | Similar, but coupling constants vary slightly due to C2 environment. | ||
| Critical: In the sulfur compound, this is a doublet (couples only to CHO). In 3-methylbutanal, it is a multiplet (couples to CHO and C3-H). | |||
| ABSENT (Quaternary C) | Smoking Gun: The disappearance of the multiplet at ~2.1 ppm confirms the quaternary center. | ||
| Gem-Dimethyl | Critical: Doublet vs. Singlet. The sulfur deshields the methyls significantly ( | ||
| S-Methyl (-S-CH | N/A | A sharp singlet distinct from the backbone methyls. |
B. Mass Spectrometry (EI-MS, 70 eV)
Mass spectrometry provides confirmation of the sulfur heteroatom via isotopic abundance and fragmentation pathways.
3-Methylbutanal (MW 86):
-
Molecular Ion (
): m/z 86 (often weak). -
Base Peak: m/z 44 (
). -
Mechanism: McLafferty rearrangement is the dominant pathway. The
-hydrogens (on the methyl groups) transfer to the carbonyl oxygen, cleaving the C2-C3 bond. -
Other Fragments: m/z 41 (isopropyl cation), m/z 43 (loss of isopropyl).
This compound (MW 132):
-
Molecular Ion (
): m/z 132 (Prominent). -
Isotope Pattern: Distinct M+2 peak at m/z 134 (~4.5% intensity relative to M+) due to
S. -
Fragmentation:
-
-Cleavage: Loss of radical
is less favorable than C-S cleavage. -
C-S Cleavage: Formation of stable tertiary carbocation
. -
McLafferty Analog: While possible, the sulfur atom often directs charge. Expect fragments at m/z 75 (
is unlikely, but at m/z 47 is common). -
Diagnostic Fragment: m/z 61 (
rearrangement) or m/z 75.
-
-Cleavage: Loss of radical
Diagram: MS Fragmentation Logic
Caption: Mass spectral decision tree. The presence of the M+2 peak (34S) and the shift in base peak from m/z 44 are primary differentiators.
C. Infrared Spectroscopy (IR)
-
Carbonyl Stretch (
): Both exhibit a strong band at 1720–1730 cm . -
Aldehyde C-H: Both show the characteristic Fermi doublet at ~2720 and 2820 cm
. -
C-S Stretch: Compound A will show a weak band in the 600–800 cm
region, often obscured in fingerprinting but visible in pure samples. -
Gem-Dimethyl: Compound B (Isopropyl) shows a characteristic split peak at 1380/1385 cm
. Compound A (tert-butyl-like) often shows a single or narrowly split band at 1375 cm but with different intensity ratios.
Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition
Objective: To resolve the methyl splitting patterns clearly.
-
Solvent Selection: Use Chloroform-d (CDCl
) (99.8% D) containing 0.03% TMS as an internal standard.-
Why: CDCl
provides excellent solubility for these moderately polar aldehydes and prevents exchange of the aldehyde proton (unlike protic solvents).
-
-
Concentration: Dissolve 10–15 mg of the aldehyde in 0.6 mL of solvent.
-
Note: Higher concentrations may cause aldol condensation artifacts over time. Analyze immediately.
-
-
Acquisition Parameters:
-
Pulse Angle: 30°.
-
Relaxation Delay (D1):
2.0 seconds (ensure full relaxation of aldehyde protons). -
Scans: 16 (sufficient for 1H), 256+ (for 13C).
-
-
Data Processing: Phase correction is critical for the aldehyde triplet. Integrate the methyl region (0.8–2.2 ppm) carefully to distinguish the S-Me singlet (3H) from the gem-dimethyl signal (6H).
Protocol 2: GC-MS Identification
Objective: To confirm molecular weight and sulfur content.
-
Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm x 0.25µm.
-
Inlet: Split mode (20:1) at 250°C.
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Why: Both compounds are volatile.[3] Starting at 40°C ensures the solvent peak separates from 3-methylbutanal (BP ~92°C).
-
-
MS Source: 230°C, 70 eV.
-
Validation: Check the M+ region for the 4.4% abundance of the M+2 peak (m/z 134) in Compound A.
References
-
National Institute of Standards and Technology (NIST). 3-Methylbutanal Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]
-
National Institute of Standards and Technology (NIST). 3-Methyl-3-sulfanylbutanal (Synonym/Related Data).[4] NIST Chemistry WebBook.[4] Available at: [Link]
-
PubChem. 3-Methylbutanal (Isovaleraldehyde) Compound Summary. National Library of Medicine. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Establishing Detection Limits for Butyraldehyde in Potato Matrices: An Inter-Laboratory Perspective
Abstract: This guide provides a comprehensive framework for researchers and analytical scientists aiming to establish and validate methods for the detection of butyraldehyde in potatoes. Butyraldehyde, a key volatile organic compound, can be an indicator of both desirable flavor profiles and potential spoilage. Accurate and reproducible detection at low levels is therefore critical for quality control and research in the food industry. While a formal, large-scale inter-laboratory study on potato butyraldehyde detection limits has yet to be published, this guide synthesizes established principles of method validation, drawing from international standards and best practices. It offers a comparative overview of relevant analytical techniques and presents a detailed protocol for a robust, self-validating experimental workflow. The objective is to equip laboratories with the expertise to generate high-quality, comparable data, thereby fostering a foundation for future inter-laboratory comparisons.
Introduction: The Significance of Butyraldehyde in Potato Quality
Butyraldehyde (butanal) is a short-chain aldehyde that contributes to the complex flavor profile of potatoes.[1] Its presence and concentration can be influenced by potato cultivar, storage conditions, and processing methods.[2] In certain contexts, it may be associated with desirable "earthy" or "green" notes, while in others, its formation can signify the onset of lipid oxidation and subsequent spoilage.[3] Consequently, the ability to reliably detect and quantify butyraldehyde at trace levels is paramount for quality assurance, shelf-life studies, and the development of new potato varieties and products.
Establishing validated analytical methods with well-defined performance characteristics, such as the limit of detection (LOD) and limit of quantification (LOQ), is a prerequisite for generating trustworthy data.[4][5][6] Method validation ensures that an analytical procedure is fit for its intended purpose, a cornerstone of quality assurance in food testing laboratories.[5] This guide will walk through the essential considerations for setting up such a validated method, with a focus on preparing for the rigor of inter-laboratory comparison.
Comparative Analysis of Analytical Methodologies
The detection of volatile compounds like butyraldehyde in a complex food matrix such as potatoes necessitates high-sensitivity analytical techniques.[7] The most prevalent and effective methods involve gas chromatography (GC) coupled with a detector, often a mass spectrometer (MS).[7][8]
Several approaches can be employed for sample preparation and introduction into the GC system, each with its own merits and typical performance characteristics.
Table 1: Comparison of Analytical Techniques for Butyraldehyde Detection in Potatoes
| Technique | Principle | Typical Limit of Detection (LOD) | Advantages | Disadvantages | Relevant Sources |
| Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) | Volatiles are sampled from the headspace above the potato matrix and injected into the GC-MS system. | Low µg/kg to ng/kg range | Minimal sample preparation, reduced matrix effects, high sensitivity. | Sensitive to sample temperature and equilibration time. | [2][9] |
| Solid-Phase Microextraction (SPME)-GC-MS | A coated fiber is exposed to the sample's headspace to adsorb volatiles, which are then thermally desorbed into the GC inlet. | ng/kg range | Solvent-free, concentrates analytes for enhanced sensitivity. | Fiber lifetime can be limited; matrix effects can influence adsorption. | [7][9] |
| Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) | Combines the separation power of GC with the high sensitivity of IMS, which separates ions based on their mobility in a gas phase. | Potentially lower than GC-MS | High sensitivity, rapid analysis, provides an additional dimension of separation. | Less mature libraries for compound identification compared to MS. | [2][8] |
The choice of methodology will depend on the specific research question, required sensitivity, and available instrumentation. For inter-laboratory studies, it is crucial that participating labs agree on a harmonized method to ensure data comparability.
Designing a Self-Validating Protocol for Butyraldehyde Analysis
A robust analytical method must be a self-validating system. This means incorporating controls and checks throughout the workflow to ensure data integrity. The following is a detailed, step-by-step protocol for the analysis of butyraldehyde in potatoes using HS-GC-MS, a widely accessible and reliable technique.
Experimental Workflow
Caption: Logical framework for an inter-laboratory study.
An essential part of this framework is the statistical analysis of the results. Z-scores are commonly used to compare a laboratory's results to the consensus mean of all participating laboratories, providing a standardized measure of performance. [10]
Conclusion and Future Outlook
While this guide provides a robust framework for a single laboratory to establish a validated method for butyraldehyde detection in potatoes, the ultimate goal is to achieve consensus and comparability across multiple laboratories. By adhering to the principles of method validation outlined here, including the use of internal standards, proper calibration, and rigorous determination of detection limits, the scientific community can move closer to establishing official methods. Future work should focus on organizing a formal inter-laboratory comparison study based on a harmonized protocol, such as the one proposed. This will not only enhance the reliability of data within the food industry but also provide a solid foundation for regulatory standards and further research into potato flavor and quality.
References
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VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL - FAO Knowledge Repository. Available at: [Link]
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Understanding Method Validation in Food Testing Laboratories - Food Safety Institute. Available at: [Link]
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potato butyraldehyde 3-(methylthio)butanal - The Good Scents Company. Available at: [Link]
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Nondestructive Identification of Internal Potato Defects Using Visible and Short-Wavelength Near-Infrared Spectral Analysis - MDPI. Available at: [Link]
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Identification and analysis of characteristic flavor compounds in baked potato of different cultivars based on HS-GC-IMS - ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-3-(methylsulfanyl)butanal
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-Methyl-3-(methylsulfanyl)butanal. As researchers and scientists, our responsibility extends beyond the laboratory bench to include the safe management of all chemical waste. This document is designed to build your confidence in handling this specific compound by explaining the causality behind each procedural step, ensuring a self-validating system of safety and environmental stewardship.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
This compound, while valuable in flavor and fragrance applications, possesses a distinct hazard profile that necessitates careful handling and disposal. Understanding these risks is fundamental to appreciating the stringent protocols that follow.
The compound is classified as a combustible liquid and presents several health hazards.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] The presence of both an aldehyde and a sulfide (thioether) functional group informs the necessary segregation and handling precautions. Aldehydes can be reactive, while organosulfur compounds are often associated with a powerful and unpleasant stench and can be toxic.[1][3] Furthermore, many related compounds are noted as being harmful or toxic to aquatic life, mandating that this chemical must not be released into the environment.[4][5][6]
Therefore, the primary goals of this disposal procedure are:
-
Preventing exposure to laboratory personnel.
-
Avoiding accidental release into the sanitary sewer or environment.[7][8][9]
-
Ensuring chemical compatibility during waste accumulation to prevent dangerous reactions.[3][8]
-
Complying with federal, state, and local hazardous waste regulations.[1]
Pre-Disposal Handling and Waste Segregation
Proper disposal begins the moment the chemical is deemed waste. Immediate and correct segregation is the most critical step to prevent unforeseen chemical reactions in the waste container.
Core Principle: Do not mix incompatible waste streams.[10] this compound waste should be treated as a non-halogenated organic solvent waste .
Segregation Protocol:
-
Isolate from Oxidizers: Keep this waste stream separate from strong oxidizing agents, such as nitric acid or peroxides.[1][8] Aldehydes can be oxidized, sometimes vigorously, presenting a reactivity hazard.
-
Isolate from Acids and Bases: Do not mix with strong acids or bases unless part of a specific neutralization protocol conducted by trained personnel.[3] Mixing sulfides with acid can potentially generate toxic gases.
-
Separate from Halogenated Solvents: Always keep halogenated and non-halogenated solvent wastes in separate containers.[3][11] This is a standard practice for waste disposal facilities, as mixed streams require more complex and costly disposal procedures.
-
Aqueous Waste: Do not dispose of this organic compound in an aqueous waste container.[9]
Step-by-Step Disposal Protocol
This protocol outlines the physical steps for collecting, storing, and disposing of this compound waste.
Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[1]
-
Body Protection: A standard laboratory coat.[11]
-
Work Area: All transfers of waste should be performed in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[1][11]
Container Selection and Labeling
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with the chemical.[8][13] Often, the original container of the main component of the waste is a suitable choice.[10] The container must be in good condition, with no cracks or leaks.
-
Label the Container: Proper labeling is a legal requirement and is critical for safety.[7][10] The label must be affixed to the container before any waste is added and must include:
Waste Accumulation and Storage
-
Transfer: Carefully pour the waste into the labeled hazardous waste container, avoiding splashes.
-
Seal: Keep the container tightly closed at all times except when actively adding waste.[8][9][10] Using a funnel that is left open is a common violation and safety hazard.
-
Temporary Storage (Satellite Accumulation Area):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[7][10]
-
The SAA must be under the control of laboratory personnel.[7]
-
Ensure the storage area is well-ventilated and away from heat, sparks, or open flames, as the material is combustible.[1][2][14]
-
Utilize secondary containment (e.g., a plastic bin) to contain any potential leaks or spills.[7][8]
-
Final Disposal
The ONLY acceptable disposal method is through your institution's licensed hazardous waste management program. [1][4][14]
-
DO NOT pour this compound down the drain.[8][9] This is strictly prohibited due to its potential toxicity and environmental hazards.
-
DO NOT dispose of it in the regular trash.[9]
-
DO NOT allow it to evaporate in the fume hood as a means of disposal.[7][9]
Contact your institution's Environmental Health & Safety (EH&S) office to schedule a pickup for your properly labeled and sealed hazardous waste container.[15]
Data Summary & Disposal Workflow
Table 1: Key Safety and Disposal Information
| Parameter | Guideline | Source(s) |
| Primary Hazards | Combustible liquid, Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation, Potential environmental hazard. | [1][2][6] |
| Required PPE | Safety goggles, chemically resistant gloves, lab coat. | [1][11] |
| Handling Area | Chemical fume hood or well-ventilated area. | [1][11] |
| Waste Segregation | Non-halogenated organic waste. Keep separate from oxidizers, acids, bases, and halogenated solvents. | [3][8][11] |
| Container Type | Sealable, chemically compatible container in good condition. | [8][13] |
| Labeling | Must include "HAZARDOUS WASTE", full chemical names, and percentages. | [3][7][10] |
| Prohibited Disposal | Drain disposal, trash disposal, evaporation. | [7][8][9] |
| Approved Disposal | Collection by a licensed hazardous waste disposal facility for incineration. | [1][4][15] |
Diagram 1: Disposal Decision Workflow
The following diagram illustrates the procedural flow for the proper management of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to this systematic approach—understanding the hazards, segregating waste correctly, using proper containment and labeling, and engaging professional disposal services—we uphold our commitment to a safe and sustainable research environment.
References
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Navigating the Safe Handling of 3-Methyl-3-(methylsulfanyl)butanal: A Guide for Laboratory Professionals
For the experienced researcher, the introduction of any new reagent into a workflow necessitates a pause for careful consideration of its safe and effective implementation. 3-Methyl-3-(methylsulfanyl)butanal, a volatile aldehyde with a distinct stench, is no exception.[1][2] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for integrating this compound into your research with confidence and control. Our focus is on proactive safety measures, robust operational plans, and responsible disposal, ensuring the integrity of your work and the well-being of your team.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound presents a multi-faceted risk profile that demands respect and careful management.
Key Hazards:
-
Flammability: This compound is a combustible liquid, meaning it can ignite when exposed to a source of ignition.[1][2][3][4] All potential ignition sources, such as open flames, hot surfaces, and sparks, must be strictly excluded from the handling area.[1][2][3][4][5][6]
-
Toxicity: It is harmful if swallowed and may be harmful in contact with skin.[7]
-
Irritation: It is known to cause skin and serious eye irritation.[1][2][7] It may also cause respiratory irritation.[1][2]
-
Odor: The compound possesses a strong, unpleasant stench.[1][2] While not directly a toxicological hazard, a strong odor can indicate a containment breach and may cause discomfort.
| Hazard | GHS Classification | Precautionary Statement |
| Flammable Liquid | Category 4 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][4] |
| Acute Toxicity, Oral | Category 4 | Do not eat, drink or smoke when using this product.[1][2] Wash hands thoroughly after handling.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Wear protective gloves.[1][2][3][4] Wash skin thoroughly after handling.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Wear eye protection.[1][2][3][4] |
| Specific target organ toxicity | Category 3 | Avoid breathing vapors.[1][2] Use only in a well-ventilated area.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a barrier between you and the chemical, preventing any route of exposure.
Hand Protection
Disposable nitrile gloves are a suitable choice for providing short-term protection against a wide array of chemicals.[8][9] However, it is crucial to consult the glove manufacturer's chemical resistance guide to confirm compatibility with this compound. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.
Eye and Face Protection
Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory.[9][10] Given the risk of serious eye irritation, a face shield worn over safety glasses should be used when there is a potential for splashing, such as during large-volume transfers or exothermic reactions.[9][11]
Body Protection
A laboratory coat should always be worn to protect your skin and clothing.[8][10] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[11] Ensure your lab coat is buttoned and fits properly to provide maximum coverage.[9]
Footwear
Closed-toe shoes are a fundamental laboratory safety requirement and must be worn at all times.[8][10] They should be made of a material that does not absorb chemicals.
The following diagram illustrates the proper donning sequence for PPE when preparing to handle this compound.
Caption: PPE Donning Sequence for Handling this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures that all handling procedures are conducted in a controlled manner.
Engineering Controls
The primary engineering control for handling volatile and odorous compounds like this compound is a certified chemical fume hood.[8][12][13] All manipulations of this chemical should occur within the fume hood to prevent the inhalation of vapors.[12][14] Ensure the fume hood is functioning correctly before starting any work.
Handling Procedures
-
Preparation: Before bringing the chemical into the work area, ensure all necessary equipment and waste containers are present in the fume hood.
-
Aliquoting and Transfer: When transferring the liquid, use appropriate tools such as a calibrated pipette with disposable tips. To minimize vapor release, work with the smallest quantities necessary for your experiment.
-
Spill Management: In the event of a small spill inside the fume hood, absorb it with an inert material (e.g., sand, vermiculite) and place the contaminated material in a designated, sealed waste container.[2] For larger spills, evacuate the area and follow your institution's emergency procedures.[13]
-
Post-Handling: After completing your work, decontaminate any surfaces that may have come into contact with the chemical.
The following workflow diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.[12]
-
Solid Waste: All solid waste, including contaminated gloves, pipette tips, and absorbent materials, should be placed in a separate, sealed waste container.[12]
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program.[1][2][3][4][8] Do not pour this chemical down the drain.[5]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air.[1][5] If they are not breathing, give artificial respiration. Seek medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting.[3][5][6] Rinse the mouth with water and seek immediate medical attention.[1][5]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring a secure environment for yourself and your colleagues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
